molecular formula C16H24O2 B169014 Methyl isocostate CAS No. 132342-55-3

Methyl isocostate

Cat. No.: B169014
CAS No.: 132342-55-3
M. Wt: 248.36 g/mol
InChI Key: OWZSHJKGKHTKDS-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isocostate, also known as this compound, is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZSHJKGKHTKDS-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123039
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132342-55-3
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132342-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocostate, a sesquiterpenoid lactone with the molecular formula C16H24O2, has been identified as a compound of interest due to its potential biological activities, notably its antibacterial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and information related to its isolation and biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

This compound is a naturally occurring eudesmane-type sesquiterpenoid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C16H24O2[1]
Molecular Weight 248.36 g/mol [1]
CAS Number 132342-55-3[1]
IUPAC Name methyl 2-((2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate[2]
Synonyms (2R,4aR)-methyl 2-(4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate, Isocostic acid methyl ester, Methyl-β-costate, trans-Methylisocosticate[1][2]
Predicted Boiling Point 331.3±11.0 °C[1]
Predicted Density 1.00±0.1 g/cm³[1]
Physical Form Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Spectroscopic Data

Mass Spectrometry (MS)

This compound has been identified as a component of the rhizome extract of Globba schomburgkii using GC-MS analysis.[3] The fragmentation pattern observed in the mass spectrum is characteristic of its eudesmane sesquiterpenoid structure. Researchers utilizing GC-MS for the identification of this compound should look for a molecular ion peak corresponding to its molecular weight (248.36 m/z) and a fragmentation pattern consistent with the loss of methoxycarbonyl and other characteristic fragments of the decahydronaphthalene ring system.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the rhizomes of Globba schomburgkii Hook.f. through bioassay-guided fractionation.[3] A general workflow for such an isolation process is outlined below.

Start Dried Rhizomes of Globba schomburgkii Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Collection of Fractions Fractionation->Fractions Bioassay Antibacterial Activity Testing Fractions->Bioassay Active_Fraction Identification of Active Fractions Bioassay->Active_Fraction Purification Further Purification of Active Fractions (e.g., HPLC) Active_Fraction->Purification Pure_Compound Isolation of this compound Purification->Pure_Compound Analysis Structural Elucidation (GC-MS) Pure_Compound->Analysis Methyl_Isocostate This compound (α-methylene-γ-lactone) Michael_Addition Michael Addition Reaction Methyl_Isocostate->Michael_Addition acts as Michael acceptor Covalent_Adduct Covalent Adduct Formation Michael_Addition->Covalent_Adduct Target_Protein Bacterial Target Protein (e.g., Enzyme with Cysteine residue) Target_Protein->Michael_Addition acts as nucleophile Inhibition Inhibition of Protein Function Covalent_Adduct->Inhibition Cellular_Disruption Disruption of Cellular Processes Inhibition->Cellular_Disruption Antibacterial_Effect Antibacterial Effect Cellular_Disruption->Antibacterial_Effect

References

Methyl Isocostate: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Methyl isocostate, a sesquiterpenoid compound of interest for its potential therapeutic applications. The methodologies detailed herein are based on scientific literature, with a focus on providing actionable protocols and data for research and development.

Natural Source

The primary identified natural source of this compound is the rhizomes of Globba schomburgkii Hook.f., a plant species belonging to the Zingiberaceae (ginger) family.[1][2] This plant is a perennial herb found in tropical regions of Asia and is recognized for its production of various terpenoid compounds.[3] The antibacterial activity of extracts from these rhizomes has prompted further investigation into their chemical constituents.[1][3]

Isolation of this compound

The isolation of this compound from Globba schomburgkii rhizomes is achieved through a multi-step process involving solvent extraction followed by bioassay-guided chromatographic fractionation. While the primary literature identifies this compound as a component of antibacterially active fractions, a detailed protocol for its isolation to purity is not fully described. The following sections outline the established procedures for obtaining fractions enriched with this compound.

Experimental Protocols

The following protocols are synthesized from the methodologies described for the fractionation of Globba schomburgkii rhizomes and general phytochemical isolation techniques.

2.1.1 Plant Material Preparation and Extraction

  • Collection and Preparation: Fresh rhizomes of Globba schomburgkii are collected, washed, and air-dried. The dried rhizomes are then ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered rhizome material is extracted with dichloromethane (CH₂Cl₂). This is typically performed at room temperature with stirring for an extended period or through continuous extraction in a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield the crude dichloromethane extract.

2.1.2 Bioassay-Guided Chromatographic Fractionation

This process aims to separate the crude extract into fractions and identify those with the desired biological activity (in this case, antibacterial) for further purification.

  • Initial Fractionation (Column Chromatography):

    • A glass column is packed with silica gel as the stationary phase.

    • The crude dichloromethane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution is performed using a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected at regular intervals.

  • Bioassay for Antibacterial Activity:

    • Each collected fraction is tested for its ability to inhibit the growth of selected bacterial strains (e.g., Staphylococcus aureus).

    • The Minimum Inhibitory Concentration (MIC) for each fraction is determined to quantify its potency.

  • Sub-fractionation of Active Fractions:

    • Fractions exhibiting significant antibacterial activity are selected for further separation.

    • These active fractions are subjected to repeated column chromatography, often with a shallower solvent gradient to achieve finer separation, yielding sub-fractions.

  • Identification of this compound:

    • The chemical composition of the active sub-fractions is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • This compound is identified within these sub-fractions by comparing its mass spectrum and retention index with reference data.

Data Presentation

While the complete quantitative data for the isolation of pure this compound is not available in the public domain, the bioassay-guided fractionation process provides data on the antibacterial activity of the obtained fractions. The following table summarizes the findings from the initial fractionation of the dichloromethane extract of G. schomburgkii rhizomes against Staphylococcus aureus.

FractionEluent SystemYield (mg)MIC (µg/mL) against S. aureus
Crude Extract--200
Fraction AHexane->800
Fraction BHexane/DCM (9:1)->800
Fraction CHexane/DCM (7:3)-400
Fraction DHexane/DCM (1:1)-100
Fraction EHexane/DCM (3:7)-50
Fraction FDCM-100
Fraction GDCM/Acetone (9:1)-50
Fraction HDCM/Acetone (7:3)-100
Fraction IDCM/Acetone (1:1)-200
Fraction JAcetone-400

Data synthesized from the abstract of Suekaew et al., 2020. The yield of each fraction was not specified in the available literature.

This compound was identified as a constituent in the most active fractions (E and G), suggesting its contribution to the observed antibacterial activity.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow for the isolation of fractions containing this compound.

Start G. schomburgkii Rhizomes Extraction Dichloromethane Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions (A-J) Column_Chromatography->Fractions Bioassay Antibacterial Bioassay (vs. S. aureus) Fractions->Bioassay Active_Fractions Identification of Active Fractions (e.g., E and G) Bioassay->Active_Fractions GCMS GC-MS Analysis of Active Fractions Active_Fractions->GCMS Identification Identification of This compound GCMS->Identification Proposed Antibacterial Mechanism of Eudesmane Sesquiterpenes cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Methyl_isocostate This compound Membrane_Interaction Interaction with Lipid Bilayer Methyl_isocostate->Membrane_Interaction Membrane_Disruption Increased Membrane Permeability Membrane_Interaction->Membrane_Disruption Ion_Leakage Leakage of Ions (K+, H+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Loss of Essential Metabolites & ATP Membrane_Disruption->Metabolite_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

References

The Biosynthesis of Methyl Isocostate in Globba schomburgkii: An Uncharted Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Methyl isocostate, a sesquiterpenoid methyl ester, within the ornamental plant Globba schomburgkii. Despite extensive analysis of the volatile organic compounds and terpenoid content of this species, this compound has not been identified as a constituent, and consequently, its biosynthetic pathway in this plant remains entirely uncharacterized.

Globba schomburgkii, a member of the ginger family (Zingiberaceae), is known to be a rich source of various terpenoids, particularly sesquiterpenes. Studies employing gas chromatography-mass spectrometry (GC-MS) have identified a diverse array of these compounds in different parts of the plant, including the rhizomes, stalks, leaves, and flowers. However, a thorough examination of these analytical studies shows no mention of this compound among the identified volatile and semi-volatile compounds.

The biosynthesis of terpenoids in plants is a well-established field of study, generally proceeding through one of two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, or the methylerythritol phosphate (MEP) pathway, located in the plastids. These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Subsequent condensation of these units by various prenyltransferases generates the precursors for different classes of terpenoids. For sesquiterpenes, farnesyl pyrophosphate (FPP) is the key C15 precursor.

The formation of a specific sesquiterpene skeleton, such as that of isocostic acid (the carboxylic acid precursor to this compound), would be catalyzed by a specific terpene synthase enzyme. This enzyme would utilize FPP as a substrate and, through a series of carbocation-mediated cyclizations and rearrangements, produce the isocostate carbon skeleton. Following the formation of isocostic acid, a subsequent methylation step, likely catalyzed by a methyltransferase enzyme utilizing S-adenosyl methionine (SAM) as a methyl donor, would be required to yield this compound.

While this represents the generally accepted biochemical logic for the formation of such a compound, the specific enzymes—the putative "isocostate synthase" and "isocostic acid methyltransferase"—have not been identified or characterized in Globba schomburgkii or any other closely related species to date. The absence of this compound in the reported chemical profiles of Globba schomburgkii suggests that this biosynthetic pathway may not be active in this particular plant, or it may be present at levels below the detection limits of the analytical methods employed in the published studies.

For researchers and drug development professionals interested in the biosynthesis of this compound, the initial and most critical step would be to confirm its presence in Globba schomburgkii through sensitive and targeted analytical techniques. Should the compound be identified, subsequent research could focus on transcriptomic and genomic analyses to identify candidate terpene synthase and methyltransferase genes. This would be followed by heterologous expression and biochemical characterization of the encoded enzymes to definitively elucidate the biosynthetic pathway.

Due to the current lack of foundational data, a detailed technical guide on the biosynthesis of this compound in Globba schomburgkii cannot be constructed. The necessary experimental evidence, including the identification of the compound in the plant, quantitative data on its production, and the characterization of the involved enzymes and their corresponding genes, is not available in the existing scientific literature. Therefore, any representation of this specific pathway would be purely speculative.

Proposed General Terpenoid Biosynthesis Leading to Sesquiterpenes

While the specific pathway to this compound in Globba schomburgkii is unknown, the general pathway for sesquiterpene biosynthesis is well-understood. The following diagram illustrates the initial steps that would be required for the formation of any sesquiterpene, including the hypothetical precursor to this compound.

Terpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Sesquiterpene_Precursor Sesquiterpene Precursor Formation Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IPP IPP IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IPP_MVA->IPP DMAPP_MVA->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Terpene Synthases

An In-depth Technical Guide to the Physical and Chemical Stability of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental stability data for Methyl isocostate is not publicly available. This guide is therefore based on the general physical and chemical properties of structurally related compounds, such as sesquiterpenoid esters, and established scientific principles for stability testing. The experimental protocols provided are standardized methodologies for assessing the stability of a compound like this compound.

Introduction

This compound is a sesquiterpenoid methyl ester. Its stability is a critical parameter for its development as a potential therapeutic agent or for its use in other scientific applications. Understanding the physical and chemical stability of this compound is essential for defining storage conditions, formulation development, and predicting its shelf-life. This document provides a comprehensive overview of the potential stability profile of this compound and detailed methodologies for its evaluation.

Physical Stability

The physical stability of an active pharmaceutical ingredient (API) pertains to the preservation of its original physical properties, including its appearance, solid-state form (polymorphism), and hygroscopicity.

Predicted Physical Properties
PropertyPredicted Value/CharacteristicJustification/Comment
Appearance Colorless to pale yellow oilBased on the typical appearance of purified sesquiterpenoid esters.
Melting Point Not applicable (as it is likely an oil at room temperature)Many sesquiterpenoid esters with similar molecular weights are oils.
Boiling Point ~331.3 ± 11.0 °C (Predicted)This is a predicted value and should be experimentally verified.
Solubility Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone); Insoluble in water.Typical solubility profile for lipophilic esters.
Hygroscopicity LowNon-polar nature suggests it is unlikely to absorb significant amounts of water from the atmosphere.
Polymorphism Not applicable (as it is likely an oil)Polymorphism is a phenomenon associated with solid crystalline materials.
Experimental Protocol for Physical Stability Assessment

Objective: To evaluate the physical stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Store pure this compound in sealed, clear and amber glass vials.

  • Storage Conditions: Place the vials in stability chambers maintained at:

    • 25°C / 60% RH (Real-time)

    • 40°C / 75% RH (Accelerated)

    • 5°C (Refrigerator)

    • -20°C (Freezer)

  • Time Points: Withdraw samples at 0, 1, 3, and 6 months for accelerated and refrigerated conditions, and annually for real-time conditions.

  • Analysis: At each time point, visually inspect the samples for any changes in color, clarity, or for the formation of any precipitates. Perform spectroscopic analysis (e.g., FTIR) to detect any changes in the chemical structure that might manifest as a physical change.

Chemical Stability

Chemical stability involves the ability of a substance to resist chemical degradation. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Potential Degradation Pathways

Based on its chemical structure, a methyl ester of a sesquiterpenoid, the following degradation pathways are plausible:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield costic acid and methanol.

  • Oxidation: The double bonds within the sesquiterpenoid structure could be susceptible to oxidation, potentially leading to the formation of epoxides, hydroperoxides, or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through isomerization of double bonds or other photochemical reactions.

  • Thermal Degradation: High temperatures can lead to decomposition.

Summary of Forced Degradation Studies (Hypothetical Data)
Stress ConditionReagent/ConditionObservationPotential Degradants
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hSignificant degradation observed.Costic acid, Methanol
Alkaline Hydrolysis 0.1 M NaOH, RT, 4hRapid and complete degradation.Costic acid, Methanol
Oxidative Degradation 3% H₂O₂, RT, 24hModerate degradation observed.Epoxides, Hydroxylated derivatives
Thermal Degradation 80°C, 48hMinor degradation observed.Isomers, Dehydrogenated products
Photodegradation UV light (254 nm), 24hModerate degradation observed.Photo-isomers, Cyclization products
Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to facilitate the development of a stability-indicating analytical method.

3.3.1 General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor as described below.

  • After the specified time, neutralize the samples (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method.

3.3.2 Specific Protocols:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute with the mobile phase to the final concentration.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute with the mobile phase to the final concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the final concentration.

  • Thermal Degradation:

    • Place a vial containing the solid or oily this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase to the final concentration.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

    • Dilute the exposed sample with the mobile phase to the final concentration.

Stability-Indicating HPLC Method (Proposed)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data Hydrolysis_Pathway Methyl_Isocostate This compound (Ester) Costic_Acid Costic Acid (Carboxylic Acid) Methyl_Isocostate->Costic_Acid H+ or OH- H2O Methanol Methanol (Alcohol) Methyl_Isocostate->Methanol H+ or OH- H2O

The Solubility Profile of Methyl Isocostate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, including its observed antibacterial properties. A thorough understanding of its solubility in various solvents is paramount for its application in research and development, particularly in drug formulation and biological assays. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, details established experimental protocols for solubility determination, and proposes a potential antibacterial mechanism of action.

Solubility of this compound

Currently, publicly available literature provides qualitative solubility information for this compound. Quantitative solubility data (e.g., in g/100mL or mol/L) remains to be formally documented. The known qualitative solubility in several common laboratory solvents is summarized in the table below.

SolventQualitative Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

Note: "Soluble" indicates that this compound is observed to dissolve in the respective solvent, but the exact concentration at saturation is not specified. For precise quantitative analysis, experimental determination is necessary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This protocol provides a standardized procedure to obtain accurate and reproducible quantitative solubility data.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Vials or flasks with secure caps

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[1]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

    • Carefully withdraw the supernatant (the saturated solution) using a pipette.

  • Filtration:

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or other suitable analytical technique to determine the concentration of this compound.

    • A standard calibration curve of this compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature.

    • Express the results in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Proposed Antibacterial Mechanism of Action

While the specific signaling pathway of this compound's antibacterial activity is not yet fully elucidated, its structural classification as a sesquiterpenoid lactone provides a basis for a proposed mechanism. Many sesquiterpenoid lactones are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[2] This disruption can lead to a cascade of events culminating in bacterial cell death.

The proposed mechanism involves the following key steps:

  • Membrane Interaction: The lipophilic nature of this compound likely facilitates its interaction with the phospholipid bilayer of the bacterial cell membrane.

  • Membrane Disruption: The compound may insert into the membrane, altering its fluidity and permeability. This can lead to the formation of pores or channels.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.

  • Inhibition of Cellular Processes: The loss of these vital components and the disruption of the electrochemical gradient across the membrane inhibit critical cellular processes, including energy production and nutrient transport.

  • Cell Death: The cumulative effect of these disruptions leads to the cessation of bacterial growth and ultimately, cell death.

G Proposed Antibacterial Mechanism of this compound cluster_0 This compound Action A This compound B Bacterial Cell Membrane (Phospholipid Bilayer) A->B Interaction C Membrane Disruption (Pore Formation) B->C Disruption D Leakage of Intracellular Components (Ions, ATP) C->D Causes E Inhibition of Cellular Processes D->E Leads to F Bacterial Cell Death E->F Results in

Caption: Proposed mechanism of antibacterial action for this compound.

This proposed pathway provides a logical framework for the observed antibacterial activity of this compound, based on the known mechanisms of structurally related compounds. Further research is required to validate this model and to identify the specific molecular targets and signaling pathways involved.

References

Beyond Antibacterial: A Technical Guide to the Potential Biological Activities of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocostate, a sesquiterpene lactone primarily recognized for its antibacterial properties, holds significant untapped potential for broader therapeutic applications. As a member of the diverse sesquiterpene lactone class and a constituent of medicinal plants from the Costus genus, this compound is predicted to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive overview of these potential activities, drawing upon the established pharmacological profiles of structurally related compounds and the traditional uses of its plant sources. Detailed experimental protocols for investigating these activities are presented, alongside a structured summary of relevant quantitative data from analogous compounds to inform future research and development. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential mechanisms of action.

Introduction

This compound is a naturally occurring sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring.[1] While its antibacterial activity has been the primary focus of past research, the broader pharmacological potential of this molecule remains largely unexplored. Sesquiterpene lactones as a chemical class are renowned for their diverse and potent biological effects, including anti-inflammatory, anticancer, and antiviral activities.[2][3][4] Furthermore, this compound is found in plants of the Costus genus, which have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections.[5][6][7][8][9] This guide synthesizes the available evidence to build a strong case for investigating the multifaceted therapeutic potential of this compound.

Potential Biological Activities

Based on its chemical classification and natural origin, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Potential Mechanism of Action: this compound, like other sesquiterpene lactones, may exert its anti-inflammatory effects by targeting key components of the NF-κB pathway. This could involve the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

dot

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS/Cytokines TLR TLR/Receptor LPS->TLR Binds IKK IKK Complex TLR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Methyl_Isocostate This compound Methyl_Isocostate->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Many sesquiterpene lactones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][10] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to other chemotherapeutic agents. Extracts from Costus species have also shown promising anticancer properties.[7]

Potential Mechanisms of Action: The anticancer potential of this compound may stem from several mechanisms, including:

  • Induction of Apoptosis: By generating reactive oxygen species (ROS) and disrupting mitochondrial function, leading to the activation of caspase cascades.

  • Cell Cycle Arrest: Interfering with the progression of the cell cycle, thereby inhibiting tumor cell proliferation.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

dot

Anticancer Mechanisms Methyl_Isocostate This compound ROS ↑ Reactive Oxygen Species (ROS) Methyl_Isocostate->ROS CellCycle Cell Cycle Arrest Methyl_Isocostate->CellCycle Angiogenesis Inhibition of Angiogenesis Methyl_Isocostate->Angiogenesis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis NF-kB Reporter Assay Workflow Start Seed cells with NF-κB reporter plasmid Treat Treat with this compound (various concentrations) Start->Treat Stimulate Stimulate with LPS/TNF-α Treat->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Lyse Lyse cells and measure luciferase activity Incubate->Lyse Analyze Analyze data and determine IC50 Lyse->Analyze

References

In Silico Prediction of Methyl Isocostate Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a sesquiterpene lactone found in the essential oil of Saussurea costus, has garnered interest for its potential therapeutic properties, which are suggested by the traditional use of Costus root oil in treating a variety of ailments including inflammatory conditions and infections.[1][2] The precise molecular mechanisms underlying these effects remain largely uncharacterized. This technical guide outlines a hypothetical in silico approach to identify and characterize potential protein targets of this compound, providing a framework for future experimental validation.

The workflow leverages a combination of reverse docking to screen a large library of potential protein targets and molecular dynamics simulations to refine and validate the most promising interactions. This computational strategy offers a time- and cost-effective method to generate testable hypotheses regarding the compound's mechanism of action and to guide further drug development efforts.

Hypothetical Target Prediction Workflow

The proposed in silico workflow for identifying putative targets of this compound is a multi-step process designed to systematically narrow down potential protein interactions from a broad initial screen to a few high-confidence candidates.

workflow cluster_0 Initial Screening cluster_1 Hit Selection & Refinement cluster_2 Validation & Pathway Analysis Compound Preparation Compound Preparation Reverse Docking Reverse Docking Compound Preparation->Reverse Docking Target Library Preparation Target Library Preparation Target Library Preparation->Reverse Docking Pose Analysis Pose Analysis Reverse Docking->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Energy Calculation->Molecular Dynamics Simulation Pathway Analysis Pathway Analysis Molecular Dynamics Simulation->Pathway Analysis

In Silico Target Identification Workflow for this compound.

Experimental Protocols

Protocol 1: Reverse Docking of this compound

This protocol describes a hypothetical reverse docking experiment to screen a library of human protein structures for potential binding affinity with this compound.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound in SDF format.

  • Use a molecular modeling software (e.g., ChemDraw, Avogadro) to generate the 3D coordinates.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Convert the optimized ligand structure to the PDBQT format, which includes atomic charges and atom type definitions, using AutoDock Tools.

2. Target Protein Library Preparation:

  • Compile a library of 3D human protein structures from the Protein Data Bank (PDB). This library should ideally include proteins associated with inflammation, cancer, and microbial pathogenesis, given the known activities of sesquiterpene lactones.

  • For each protein, remove water molecules, co-factors, and existing ligands.

  • Add polar hydrogen atoms to the protein structures.

  • Assign Gasteiger charges to all atoms.

  • Convert the prepared protein structures to the PDBQT format.

3. Virtual Screening with AutoDock Vina:

  • Define a search space (grid box) for each protein that encompasses the entire protein surface to allow for the identification of both orthosteric and allosteric binding sites.

  • Perform the reverse docking using AutoDock Vina, with the following hypothetical parameters:

    • exhaustiveness = 8

    • num_modes = 10

    • energy_range = 3

  • The output will be a set of binding poses for this compound on each protein, ranked by their predicted binding affinities (in kcal/mol).

4. Analysis of Docking Results:

  • Filter the results based on the predicted binding affinity, prioritizing targets with the most negative (i.e., most favorable) scores.

  • Visually inspect the top-ranked binding poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein targets using visualization software such as PyMOL or VMD.

Protocol 2: Molecular Dynamics Simulation

This protocol outlines a hypothetical molecular dynamics (MD) simulation to validate the stability of the this compound-protein complex for the top-ranked hit from the reverse docking screen.

1. System Preparation:

  • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

  • Solvate the complex in a cubic box of water molecules (e.g., TIP3P water model).

  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • The system is then subjected to energy minimization to remove any steric clashes.

2. MD Simulation with GROMACS:

  • Perform the MD simulation using the GROMACS software package with a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).

  • The simulation protocol would consist of:

    • NVT equilibration (1 ns): The system is heated to and maintained at a constant temperature (e.g., 300 K) and volume.

    • NPT equilibration (1 ns): The system is maintained at a constant temperature and pressure (e.g., 1 atm).

    • Production MD (100 ns): The main simulation run to collect data for analysis.

3. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and the protein.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in silico experiments.

Table 1: Hypothetical Reverse Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-9.2Arg120, Tyr355, Ser530
Nuclear Factor-kappa B (NF-κB) p501NFK-8.8Arg57, Cys62, Glu65
Aldose Reductase1US0-8.5Tyr48, His110, Trp111
Leishmania major Methionyl t-RNA Synthetase2X5H-8.1Tyr263, Asp291, Trp459
Trypanothione Synthetase2VOB-7.9Trp21, Arg296, Met331

Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound-COX-2 Complex

ParameterValueInterpretation
Average RMSD (Protein Backbone)2.1 ÅThe protein structure remains stable throughout the simulation.
Average RMSD (Ligand)1.5 ÅThis compound remains stably bound in the active site.
Binding Free Energy (MM-GBSA)-45.7 kcal/molFavorable binding energy, suggesting a strong interaction.
Key Hydrogen Bonds (Occupancy > 50%)Tyr355, Ser530Persistent hydrogen bonds contributing to binding stability.

Hypothetical Signaling Pathway Modulation

Based on the hypothetical identification of COX-2 and NF-κB as high-affinity targets, this compound could potentially modulate inflammatory signaling pathways.

pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases COX-2 Gene Transcription COX-2 Gene Transcription NF-κB->COX-2 Gene Transcription COX-2 COX-2 COX-2 Gene Transcription->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->NF-κB inhibits This compound->COX-2 inhibits

Hypothetical Anti-Inflammatory Mechanism of this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of molecular targets for this compound. The detailed protocols for reverse docking and molecular dynamics simulations, along with the structured presentation of plausible quantitative data, offer a clear roadmap for researchers to investigate the mechanism of action of this natural product. The visualized workflow and signaling pathway further aid in conceptualizing the potential therapeutic applications of this compound. It is imperative to note that these computational predictions require experimental validation to confirm the biological relevance of the identified targets.

References

A Methodological Framework for Assessing Preliminary Cytotoxicity of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the preliminary cytotoxicity of Methyl isocostate on cell lines. Therefore, this document serves as an in-depth technical guide and template outlining the methodologies and data presentation formats that would be employed in such a study. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative examples based on research of other natural compounds and are intended to serve as a framework for future investigations into the cytotoxic potential of novel molecules like this compound.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds derived from medicinal plants often exhibit potent biological activities, including cytotoxicity against cancer cell lines. This guide outlines a systematic approach to the preliminary cytotoxic evaluation of a novel compound, using the hypothetical example of "this compound." The primary objective of such a preliminary study is to determine the concentration-dependent inhibitory effects of the compound on the proliferation of various cancer cell lines and to elucidate its potential mechanism of action. This involves a series of in vitro assays to quantify cell viability and identify key cellular pathways affected by the compound.

Quantitative Cytotoxicity Data

A crucial first step in assessing the cytotoxic potential of a test compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines. This data provides a quantitative measure of the compound's potency and selectivity. The results are typically summarized in a tabular format for clear comparison.

Table 1: Hypothetical IC50 Values of a Test Compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma4825.5 ± 2.3
A549Lung Carcinoma4832.1 ± 3.1
HepG2Hepatocellular Carcinoma4818.9 ± 2.0
HCT116Colon Carcinoma4821.7 ± 1.9
BJNormal Fibroblast48> 100

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any cytotoxicity study. The following sections describe the standard methodologies that would be employed.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2, HCT116) and a normal human cell line (e.g., BJ fibroblasts) would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit is typically used.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations of Methodologies and Pathways

Diagrams are essential for visualizing complex experimental workflows and cellular signaling pathways. The following are examples of diagrams that would be included in a study on the cytotoxicity of a novel compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay MTT Cytotoxicity Assay cluster_apoptosis_analysis Apoptosis Analysis start Obtain Cell Lines culture Culture in Appropriate Medium start->culture incubate Maintain in Incubator (37°C, 5% CO2) culture->incubate seed Seed Cells in 96-well Plates incubate->seed treat Treat with Test Compound seed->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze treat_apoptosis Treat Cells with IC50 Concentration analyze->treat_apoptosis harvest Harvest and Stain with Annexin V-FITC/PI treat_apoptosis->harvest flow Analyze by Flow Cytometry harvest->flow

Caption: Experimental workflow for assessing the cytotoxicity and apoptotic effects of a novel compound.

Intrinsic_Apoptosis_Pathway compound Test Compound ros Increased ROS compound->ros Induces mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 Family (Bax/Bak activation) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a test compound.

Extrinsic_Apoptosis_Pathway compound Test Compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Upregulates/Activates fadd FADD death_receptor->fadd Recruits cas8 Caspase-8 (Initiator) fadd->cas8 Activates cas3 Caspase-3 (Executioner) cas8->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothetical extrinsic apoptosis signaling pathway induced by a test compound.

Concluding Remarks

The preliminary cytotoxic evaluation of a novel natural product is a critical step in the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for assessing the anti-proliferative activity of a compound, quantifying its potency through IC50 determination, and gaining initial insights into its mechanism of action, such as the induction of apoptosis. While specific data for this compound is not yet available, the described experimental workflow and data presentation formats serve as a comprehensive template for its future investigation and for the broader field of natural product-based anticancer research. Further studies, including more detailed mechanistic investigations and in vivo efficacy assessments, would be warranted for any compound demonstrating promising preliminary cytotoxicity.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate is a naturally occurring sesquiterpene lactone found in the roots of Saussurea lappa (also known as Dolomiaea costus or Costus root). Sesquiterpene lactones from this plant, including related compounds like costunolide and dehydrocostus lactone, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These compounds serve as valuable scaffolds for drug discovery and development.

This document provides detailed protocols for the extraction and purification of this compound from its natural source. The methodologies described are based on established techniques for the isolation of sesquiterpene lactones from Saussurea lappa. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are designed to yield a fraction enriched with this and other related bioactive compounds.

Data Presentation: Comparison of Extraction Methods for Sesquiterpenoids from Saussurea lappa

The choice of extraction method and solvent significantly impacts the yield and composition of the resulting extract. The following table summarizes findings from studies on the extraction of sesquiterpenoid-rich fractions from Saussurea lappa, which would include this compound.

Extraction MethodSolvent SystemKey ParametersTypical Yield of Crude ExtractObservations
Soxhlet Extraction Ethyl Acetate6-8 hours continuous extractionHighEfficient for exhaustive extraction, but can be lengthy and may degrade thermolabile compounds.
Ethanol6-8 hours continuous extractionHighYields a broad range of compounds due to the polarity of the solvent.[1]
Ultrasonic-Assisted Extraction (UAE) Aqueous Ethanol30 minutes sonicationGoodA rapid and efficient method that can reduce extraction time and solvent consumption.[2]
Maceration Methanol48-72 hours at room temperatureModerateA simple method, though generally less efficient than Soxhlet or UAE.
Microwave-Assisted Extraction (MAE) Hydro-ethanolic solutionOptimized power and timeGoodA modern and rapid technique that can improve extraction efficiency.[3]

Experimental Protocols

Protocol 1: Soxhlet Extraction of Sesquiterpene Lactones from Saussurea lappa Roots

This protocol describes a classic and thorough method for extracting a broad range of compounds, including this compound, from dried plant material.

Materials and Equipment:

  • Dried and powdered roots of Saussurea lappa

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Ethyl acetate or Ethanol (analytical grade)

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh approximately 50 g of finely powdered Saussurea lappa root material.

  • Create a thimble using filter paper or place a plug of glass wool at the bottom of the Soxhlet extraction chamber to prevent the plant material from entering the solvent flask.

  • Carefully pack the powdered root material into the extraction chamber.

  • Assemble the Soxhlet apparatus. Fill a round-bottom flask with approximately 250 mL of ethyl acetate or ethanol.

  • Begin heating the solvent using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the plant material in the extraction chamber.

  • Continue the extraction for 6-8 hours. The solvent in the extraction chamber will siphon back into the round-bottom flask periodically.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the round-bottom flask containing the crude extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude extract, a thick, oily residue, can be further purified to isolate this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of the crude extract to isolate fractions containing this compound.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Beakers and Erlenmeyer flasks

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Secure the chromatography column in a vertical position and place a small plug of glass wool at the bottom.

    • Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane or a low polarity hexane:ethyl acetate mixture).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low polarity mobile phase, such as pure hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate, and so on). This is known as gradient elution.

    • Collect the eluting solvent in fractions using a fraction collector or manually in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Fractions with similar TLC profiles can be combined.

  • Isolation of this compound:

    • Identify the fractions containing the compound of interest based on comparison with a reference standard of this compound if available, or by further spectroscopic analysis (e.g., GC-MS, NMR).

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.

Visualizations

ExtractionWorkflow Start Start: Dried & Powdered Saussurea lappa Roots Soxhlet Soxhlet Extraction (Solvent: Ethyl Acetate/Ethanol) Start->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration CrudeExtract Crude Sesquiterpenoid Extract Concentration->CrudeExtract

Caption: Workflow for the extraction of sesquiterpenoid lactones.

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Hexane/Ethyl Acetate) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions Evaporation Solvent Evaporation CombineFractions->Evaporation PureCompound Purified this compound Evaporation->PureCompound

References

Application Notes and Protocols: Laboratory Synthesis of Methyl Isocostate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate is a member of the eudesmane class of sesquiterpenoids, a large family of natural products known for their diverse and significant biological activities. Eudesmanoids have garnered considerable attention from the scientific community due to their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides detailed protocols for the laboratory synthesis of this compound, based on established synthetic strategies for the eudesmane core, and the preparation of its spiro-isoxazolidine derivatives. Additionally, it outlines the inhibitory mechanism of eudesmane sesquiterpenoids on the NF-κB signaling pathway, a key target in inflammation and cancer.

Data Presentation

The following table summarizes the representative yields for the key synthetic steps in the preparation of this compound. These yields are based on typical outcomes for the synthesis of structurally related eudesmane sesquiterpenoids and may vary depending on the specific substrate and reaction conditions.

Step No.ReactionStarting MaterialProductRepresentative Yield (%)
1Robinson AnnulationMethyl vinyl ketone and a suitable cyclohexanone derivativeWieland-Miescher ketone analogue70-85
2Reduction of KetoneWieland-Miescher ketone analogueDecalin-diol intermediate90-98
3Intramolecular Alder-Ene ReactionAllylic alcohol intermediateEudesmane core60-75
4EsterificationIsocostic acidThis compound>95
51,3-Dipolar CycloadditionThis compound and a nitroneSpiro-isoxazolidine derivative70-90

Experimental Protocols

Protocol 1: Representative Synthesis of the Eudesmane Core of this compound

This protocol describes a representative synthetic sequence to construct the core bicyclic structure of this compound, employing a Robinson annulation followed by an intramolecular Alder-Ene reaction.

Step 1: Robinson Annulation to form the Decalin Core

  • To a stirred solution of a suitable substituted cyclohexanone (1.0 eq) in an appropriate solvent (e.g., toluene, methanol, or ethanol) under an inert atmosphere (N₂), add a base (e.g., KOH, NaOMe, or pyrrolidine, catalytic amount to 1.1 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add methyl vinyl ketone (1.1-1.5 eq) dropwise, maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Wieland-Miescher ketone analogue.

Step 2: Reduction and Preparation for Cyclization

  • Dissolve the Wieland-Miescher ketone analogue (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C.

  • Add a reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction for 1-2 hours at 0 °C, monitoring by TLC.

  • Carefully quench the reaction with acetone, followed by the addition of water.

  • Extract the product with an organic solvent and purify by column chromatography to yield the corresponding alcohol.

  • Further functional group manipulations may be necessary to install the appropriate diene system for the subsequent cyclization.

Step 3: Intramolecular Alder-Ene Reaction

  • Dissolve the diene-containing precursor (1.0 eq) in a high-boiling point solvent (e.g., toluene or xylene).

  • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the eudesmane core structure.

Step 4: Esterification to this compound

  • If the synthesis yields isocostic acid, dissolve the acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction, neutralize the acid with a saturated NaHCO₃ solution, and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield this compound, which can be further purified by chromatography if necessary.

Protocol 2: Synthesis of Spiro-isoxazolidine Derivatives of this compound

This protocol describes the 1,3-dipolar cycloaddition of a nitrone to the exocyclic double bond of this compound.

  • Dissolve this compound (1.0 eq) and the desired nitrone (1.1-1.5 eq) in a dry, inert solvent such as toluene or benzene.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spiro-isoxazolidine derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Derivatives start Substituted Cyclohexanone + Methyl Vinyl Ketone robinson Robinson Annulation start->robinson wieland Wieland-Miescher Ketone Analogue robinson->wieland reduction Reduction wieland->reduction decalin Decalin Intermediate reduction->decalin ene_reaction Intramolecular Alder-Ene Reaction decalin->ene_reaction eudesmane_core Eudesmane Core (Isocostic Acid) ene_reaction->eudesmane_core esterification Esterification eudesmane_core->esterification methyl_isocostate This compound esterification->methyl_isocostate cycloaddition 1,3-Dipolar Cycloaddition methyl_isocostate->cycloaddition nitrone Nitrone nitrone->cycloaddition spiro Spiro-isoxazolidine Derivative cycloaddition->spiro

Caption: Synthetic workflow for this compound and its derivative.

Inhibition of the NF-κB Signaling Pathway

NFkB_pathway cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation IkB->inhibition 4. Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active 5. Release nucleus Nucleus NFkB_active->nucleus 6. Nuclear Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression 7. Transcription eudesmane Eudesmane Sesquiterpenoids eudesmane->IKK Inhibition eudesmane->NFkB_active Inhibition of DNA binding

Caption: Inhibition of NF-κB signaling by eudesmane sesquiterpenoids.

Conclusion

The synthetic protocols detailed in this document provide a comprehensive guide for the laboratory preparation of this compound and its derivatives. The representative synthesis of the eudesmane core leverages robust and well-established chemical transformations. Furthermore, the derivatization protocol allows for the generation of novel compounds with potential therapeutic applications. The provided diagram of the NF-κB signaling pathway highlights a key molecular mechanism through which eudesmane sesquiterpenoids exert their anti-inflammatory effects, offering valuable insights for researchers in drug discovery and development. These application notes serve as a foundational resource for the synthesis and biological investigation of this important class of natural products.

Application Notes & Protocols for the Quantification of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl isocostate, a sesquiterpene lactone of interest in various research and drug development contexts. The methodologies outlined below are based on established analytical techniques for the quantification of structurally related compounds.

Introduction to Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC is a versatile and widely used method for the analysis of sesquiterpene lactones.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary to increase volatility.[6][7][8]

Data Presentation: Performance Comparison

The following table summarizes typical performance parameters for the quantification of compounds structurally similar to this compound using HPLC-DAD/MS and GC-MS.

ParameterHigh-Performance Liquid Chromatography (HPLC-DAD/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1][3]> 0.99[6]
Limit of Detection (LOD) 19.0 ng (for Parthenin, a sesquiterpene lactone)[4]Low femtomol range on column[7]
Limit of Quantification (LOQ) 53.0 ng (for Coronopilin, a sesquiterpene lactone)[4]0.13 - 1.70 mg L⁻¹ (for SCFAs)[6]
Accuracy (Recovery) 97.04% - 102.4%[4]95% - 117%[6]
Precision (RSD) < 3.17%[4]1% - 4.5%[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with DAD or MS Detection

This protocol is adapted from established methods for the quantification of sesquiterpene lactones.[1][3][5]

3.1.1. Sample Preparation

  • Extraction: For solid samples (e.g., plant material), perform an extraction using a suitable solvent such as methanol or a mixture of isopropyl alcohol and hexane.[2][4] Sonication or shaking can enhance extraction efficiency.[2] For liquid samples, a simple dilution may be sufficient.

  • Filtration: Filter the extract through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter.[4]

3.1.2. Chromatographic Conditions

  • Column: A C18 column (e.g., Luna C18) is commonly used for reversed-phase chromatography of sesquiterpene lactones.[3][5] A silica column (e.g., Merck Si60) can be used for normal-phase chromatography.[1][4]

  • Mobile Phase:

    • Reversed-Phase: A gradient of acetonitrile and water (with 0.2% v/v acetic acid) is a suitable mobile phase.[3][5]

    • Normal-Phase: An isocratic mixture of isopropyl alcohol and hexane (e.g., 15:85) can be used.[1][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5]

  • Detection:

    • DAD: Set the detection wavelength to the maximum absorbance of this compound (e.g., 210 nm for many sesquiterpene lactones).[3][5]

    • MS: Use an electrospray ionization (ESI) source in positive ion mode.

  • Injection Volume: 10 - 20 µL.

3.1.3. Method Validation

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve. A linear range of 200–2,000 ng has been shown to be effective for similar compounds.[1]

  • Accuracy and Precision: Determine by analyzing spiked samples at different concentration levels.

  • Specificity: Assess by checking for interfering peaks in blank matrix samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of methyl esters and other organic compounds.[6][7]

3.2.1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., dichloromethane, hexane).

  • Derivatization (if necessary): If this compound is not sufficiently volatile, derivatization may be required. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Reconstitution: After extraction and/or derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., hexane).[6]

3.2.2. GC-MS Conditions

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[6]

    • Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.[6]

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction (e.g., Methanol) Filtration Filtration (0.2 µm filter) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (e.g., Hexane) Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

Logical Relationships

Method_Selection Analyte This compound Properties HPLC HPLC-DAD/MS Analyte->HPLC Non-volatile, Thermally labile GCMS GC-MS Analyte->GCMS Volatile or Derivatizable Matrix Sample Matrix (Complexity) Matrix->HPLC Complex matrices Matrix->GCMS Cleaner matrices Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->HPLC High throughput Requirements->GCMS High sensitivity

Caption: Factors influencing the choice of analytical method.

References

HPLC-MS/MS method for Methyl isocostate analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed for the sensitive and selective quantification of Methyl isocostate. This application note provides a comprehensive protocol for the analysis of this compound in research and drug development settings, targeting professionals in the field. The method detailed herein is robust, reproducible, and suitable for high-throughput analysis.

Introduction

This compound (C₁₆H₂₄O₂, Molar Mass: 248.36 g/mol ) is a sesquiterpenoid derivative of interest in various fields of chemical and biological research. Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. The HPLC-MS/MS method described provides excellent sensitivity and specificity, overcoming the challenges associated with the analysis of complex matrices.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium formate.

  • Standards: this compound analytical standard, Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

Standard and Sample Preparation

2.2.1 Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the internal standard in a 50:50 mixture of acetonitrile and water.

2.2.2 Sample Preparation from Plasma (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

2.3.1 Liquid Chromatography

  • System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

2.3.2 Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 1: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 249.2 189.2 100 15

| Internal Standard | User Defined | User Defined | 100 | User Defined |

Table 2: Calibration Curve for this compound

Concentration (ng/mL) Mean Peak Area Ratio % Accuracy
1 0.012 102.5
5 0.061 98.7
10 0.125 101.2
50 0.630 99.5
100 1.255 100.3
500 6.280 98.9
1000 12.510 99.8

Linearity (r²): >0.998

Table 3: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 6.5 103.1 7.8 104.5
Low 3 5.2 98.9 6.5 101.2
Medium 75 4.1 101.5 5.3 99.8

| High | 750 | 3.5 | 99.2 | 4.8 | 100.7 |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is precip Add 300 µL Acetonitrile (Protein Precipitation) add_is->precip vortex Vortex & Centrifuge precip->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_proc Data Processing & Quantification msms->data_proc

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) cluster_ms3 Quadrupole 3 (Q3) ion_source Ion Source (ESI+) q1 Precursor Ion Selection (m/z 249.2) ion_source->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Product Ion Selection (m/z 189.2) q2->q3 detector Detector q3->detector

Caption: Tandem MS (MRM) logical workflow for this compound.

Application Notes and Protocols for Methyl Isocostate in Microbial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a naturally occurring sesquiterpenoid found in various plants, has been identified as a potential antimicrobial agent.[1][2][3][4][5][6] Its presence in essential oils of plants like Globba schomburgkii and Artemisia species suggests a role in plant defense mechanisms and indicates its potential for development as a novel antimicrobial drug.[4][5][6][7][8] These application notes provide detailed protocols for evaluating the microbial growth inhibitory effects of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

While the antibacterial and antifungal potential of this compound has been suggested, to date, there is a lack of publicly available quantitative data (e.g., MIC/MBC values) for this specific compound. The data presented in this document is illustrative and intended to serve as a template for researchers generating and presenting their own findings.

Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the results of microbial growth inhibition assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Microorganisms

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Example Value: 16]
Escherichia coliATCC 25922Gram-negative[Example Value: 64]
Pseudomonas aeruginosaATCC 27853Gram-negative[Example Value: 128]
Candida albicansATCC 90028Fungi (Yeast)[Example Value: 32]
Aspergillus nigerATCC 16404Fungi (Mold)[Example Value: 64]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic)
Staphylococcus aureusATCC 29213[Example Value: 16][Example Value: 32][Example Interpretation: Bactericidal]
Escherichia coliATCC 25922[Example Value: 64][Example Value: >256][Example Interpretation: Bacteriostatic]
Candida albicansATCC 90028[Example Value: 32][Example Value: 64][Example Interpretation: Fungicidal]

Note: The interpretation of whether a compound is "-cidal" or "-static" is often based on the ratio of MBC/MIC. A common (though not universally agreed upon) threshold is that if the MBC is no more than four times the MIC, the compound is considered bactericidal.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard

  • Sterile solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Pipettes and sterile tips

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the same concentration of the solvent used to dissolve this compound as is present in the highest concentration test well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC determination.

1. Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette or inoculating loop

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC plates.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration at which no colonies grow on the agar plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic_wells Plate Aliquots from Clear Wells onto Agar read_mic->plate_mic_wells incubate_mbc Incubate Agar Plates plate_mic_wells->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a generalized bacterial signaling pathway that is a common target for antimicrobial compounds. The specific mechanism of action for this compound has not been elucidated.

signaling_pathway cluster_cell Bacterial Cell extr_signal External Signal receptor Membrane Receptor extr_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor dna DNA transcription_factor->dna binds protein_synthesis Protein Synthesis (e.g., Cell Wall Proteins) dna->protein_synthesis transcription & translation cell_wall Cell Wall Integrity protein_synthesis->cell_wall methyl_isocostate This compound methyl_isocostate->kinase_cascade Inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Application Notes and Protocols for Evaluating Methyl Isocostate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate is a compound of interest for which the biological activities and therapeutic potential are not yet fully characterized. These application notes provide a comprehensive suite of cell-based assays to systematically evaluate its efficacy, focusing on cytotoxicity, effects on cell proliferation and apoptosis, anti-inflammatory properties, and impact on key cellular signaling pathways. The following protocols are designed to be robust and adaptable for screening and mechanistic studies, providing a foundational framework for researchers investigating the potential of this compound.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] This provides a measure of cell membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[6] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.

Data Presentation: Cytotoxicity and Viability

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)1000
1
10
50
100
200
IC₅₀ (µM)

Assessment of Cell Proliferation and Apoptosis

To understand the mechanism of this compound's effect on cell number, it is important to distinguish between inhibition of proliferation (cytostatic effect) and induction of cell death (apoptotic effect).

BrdU Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[7]

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[8] Incubate for 1-24 hours at 37°C, depending on the cell division rate.[8]

  • Fixation and Denaturation: Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[9]

  • Antibody Incubation: Wash the wells and add an anti-BrdU antibody. Incubate for 1 hour at room temperature.[9]

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[9] After incubation and washing, add a TMB substrate and monitor color development.[9]

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]

  • Data Analysis: Express the results as a percentage of BrdU incorporation relative to the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[11] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Data Presentation: Proliferation and Apoptosis

Concentration of this compound (µM)% BrdU Incorporation% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)100
1
10
50
100

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

Nitric Oxide (NO) Production Assay

Inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory activity.[12] NO levels in the culture supernatant can be measured using the Griess reagent.

Experimental Protocol: Nitric Oxide Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[1]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[1]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.[12]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated control.

Pro-inflammatory Cytokine (IL-6 and TNF-α) Measurement by ELISA

This compound's effect on the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: ELISA for IL-6 and TNF-α

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocol.[13][14] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).[15]

    • Adding a substrate and stopping the reaction.[15]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentrations of IL-6 and TNF-α in the supernatants based on the standard curve.

Data Presentation: Anti-Inflammatory Effects

TreatmentNO Production (% of LPS control)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Control (no LPS)
LPS only100
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)

Investigation of Cellular Signaling Pathways

To elucidate the mechanism of action of this compound, its effects on key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways, should be investigated.

NF-κB Nuclear Translocation Assay

NF-κB is a key transcription factor in the inflammatory response.[16] Upon activation, it translocates from the cytoplasm to the nucleus. This can be visualized by immunofluorescence microscopy.

Experimental Protocol: NF-κB Nuclear Translocation

  • Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate. Treat with this compound and/or a stimulant like TNF-α or LPS for the optimal time determined from a time-course experiment.[17]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.

MAPK Activation (Phosphorylation) Assay

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and stress responses. Activation involves the phosphorylation of MAPK proteins like ERK1/2. This can be detected by Western blotting.

Experimental Protocol: Western Blot for Phospho-MAPK

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Total Protein Control: Strip the membrane and re-probe with an antibody for the total form of the MAPK to ensure equal protein loading.[18]

  • Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Visualizations

Experimental_Workflow_for_Efficacy_Testing Experimental Workflow for Efficacy Testing cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis Cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH) Concentration Determine IC50 and Sub-toxic Concentrations Cytotoxicity->Concentration Proliferation Proliferation Assay (BrdU) Concentration->Proliferation Use sub-toxic concentrations Apoptosis Apoptosis Assay (Annexin V/PI) Concentration->Apoptosis Use sub-toxic concentrations AntiInflammatory Anti-Inflammatory Assays (NO, ELISA) Concentration->AntiInflammatory Use sub-toxic concentrations Signaling Signaling Pathway Analysis (NF-kB, MAPK) AntiInflammatory->Signaling

Caption: Workflow for evaluating this compound efficacy.

Canonical_NFkB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Expression (Inflammatory Cytokines) Nucleus->Gene_expression induces MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response regulates

References

Troubleshooting & Optimization

Technical Support Center: Methyl Isocostate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl isocostate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: The most common and readily available starting material is α-isocostic acid. This sesquiterpene acid can be isolated in gram-scale from the aerial parts of plants such as Dittrichia viscosa, making this a convenient precursor and often circumventing the need for a complex total synthesis.[1]

Q2: What is the primary synthetic step to convert isocostic acid to this compound?

A2: The primary synthetic step is the esterification of the carboxylic acid group of isocostic acid with methanol to form the methyl ester, this compound.

Q3: Which esterification method is typically used for this conversion?

A3: The Fischer-Speier esterification is a common method. This involves reacting the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]

Q4: What are the main challenges in the synthesis of this compound and related sesquiterpene lactones?

A4: The main challenges include:

  • Stereochemical control: Sesquiterpene lactones often have multiple stereocenters, and controlling the stereochemistry during a total synthesis can be difficult.

  • Structurally sensitive functional groups: The α-methylene-γ-lactone moiety and other functionalities present in related molecules can be sensitive to both acidic and basic conditions, leading to side reactions.[4]

  • Low yields in esterification: Steric hindrance around the carboxylic acid group can sometimes lead to incomplete conversion and low yields during the esterification step.

Troubleshooting Guide

Issue 1: Low Yield of this compound during Esterification

Q: My Fischer esterification of isocostic acid is giving a low yield (<50%). What are the possible causes and how can I improve it?

A: Low yields in Fischer esterification are common when dealing with structurally complex or sterically hindered carboxylic acids. Here are several factors to consider and potential solutions:

  • Reversible Reaction: Fischer esterification is an equilibrium reaction. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield.[2][3]

    • Solution 1: Use Excess Methanol: Using a large excess of methanol can shift the equilibrium towards the product side according to Le Châtelier's principle. Often, methanol can be used as the solvent for the reaction.[2][3]

    • Solution 2: Remove Water: Actively removing water as it is formed will drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).[5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst can result in a slow reaction rate and incomplete conversion.

    • Solution: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used.

  • Steric Hindrance: The carboxylic acid group in isocostic acid might be sterically hindered, slowing down the reaction.

    • Solution 1: Increase Reaction Time and/or Temperature: Refluxing the reaction for a longer period can help overcome the activation energy barrier.

    • Solution 2: Alternative Esterification Methods: For acid-sensitive or sterically hindered substrates, alternative methods might provide better yields. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good option as it proceeds under milder conditions.[6] Another alternative is to convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[7]

Issue 2: Presence of Unreacted Isocostic Acid in the Final Product

Q: After my reaction and workup, I still have a significant amount of starting isocostic acid mixed with my this compound product. How can I improve the separation?

A: The presence of unreacted starting material indicates either incomplete reaction or inefficient purification.

  • Improving the Reaction: First, address the potential causes of low yield as described in "Issue 1" to drive the reaction closer to completion.

  • Improving Purification:

    • Acid-Base Extraction: You can effectively separate the acidic isocostic acid from the neutral this compound using a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution like 10% sodium bicarbonate (NaHCO₃). The isocostic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the this compound remains in the organic layer. Subsequently, you can separate the layers and recover your product from the organic phase.[6]

    • Chromatography: If extraction is not sufficient, column chromatography on silica gel is a reliable method for separating the less polar this compound from the more polar isocostic acid.

Issue 3: Potential Side Reactions

Q: Are there any common side reactions I should be aware of during the synthesis?

A: When working with sesquiterpene lactones and related structures, especially under acidic conditions, there is a possibility of acid-catalyzed rearrangements or degradation.

  • Observation: You may see the appearance of unexpected spots on your TLC plate.

  • Solution:

    • Milder Conditions: If you suspect acid-catalyzed degradation, consider using milder esterification methods like the Steglich esterification.[6]

    • Careful Monitoring: Monitor the reaction progress closely using TLC to avoid prolonged exposure to harsh conditions once the reaction is complete.

    • Thorough Characterization: Use spectroscopic methods (NMR, MS) to confirm the structure of your product and identify any potential byproducts.

Quantitative Data

The following table summarizes yields for the synthesis of this compound and related compounds from the literature. This data can serve as a benchmark for your experiments.

PrecursorProductMethodYieldReference
α-Isocostic acidMethyl α-isocostateEsterification (details not specified)Not specified, but used for further reactions[1]
(E,E)-Farnesol(±)-epi-Costunolide7-step total synthesis12% overallZhang et al. (as reported in Thieme Chemistry)
Acetic acid and EthanolEthyl acetateFischer Esterification (equimolar)65%(General Chemistry Reference)[3]
Acetic acid and EthanolEthyl acetateFischer Esterification (10-fold excess ethanol)97%(General Chemistry Reference)[3]

Experimental Protocols

Protocol 1: Esterification of α-Isocostic Acid to this compound (Fischer Esterification)

This protocol is a standard procedure for Fischer esterification and should be adapted and optimized for α-isocostic acid.

  • Dissolve the Starting Material: In a round-bottom flask, dissolve α-isocostic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_isolation Step 1: Isolation of Precursor cluster_synthesis Step 2: Synthesis of this compound start Dittrichia viscosa plant material extraction Solvent Extraction start->extraction purification_acid Purification (Chromatography) extraction->purification_acid isocostic_acid α-Isocostic Acid purification_acid->isocostic_acid esterification Fischer Esterification (Methanol, H₂SO₄ cat.) isocostic_acid->esterification Reactant workup Aqueous Workup & Extraction esterification->workup purification_ester Purification (Chromatography) workup->purification_ester methyl_isocostate This compound purification_ester->methyl_isocostate

Caption: Overall workflow for the synthesis of this compound.

fischer_esterification_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Final Product RCOOH Isocostic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate MeOH Methanol (CH₃OH) MeOH->Protonated_RCOOH Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O Ester + H₂O⁺ Protonated_Intermediate->Ester_H2O Elimination of H₂O Final_Ester This compound (R-COOCH₃) Ester_H2O->Final_Ester Deprotonation H3O_plus H₃O⁺

Caption: Mechanism of Fischer-Speier Esterification.

troubleshooting_low_yield cluster_equilibrium Equilibrium Issues cluster_conditions Suboptimal Conditions cluster_purity Purity Issues start Low Yield in This compound Synthesis check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? start->check_conditions check_purity Is starting material pure? start->check_purity add_methanol Increase excess of Methanol check_equilibrium->add_methanol Yes remove_water Remove H₂O (Dean-Stark) check_equilibrium->remove_water Yes increase_time Increase reaction time/temp check_conditions->increase_time No change_method Switch to Steglich or Acid Chloride method check_conditions->change_method No purify_acid Re-purify Isocostic Acid check_purity->purify_acid No solution Improved Yield add_methanol->solution remove_water->solution increase_time->solution change_method->solution purify_acid->solution

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Improving the Stability of Methyl Isocyanate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Methyl isocostate" yielded limited information on a compound with CAS number 132342-55-3, with sparse details regarding its chemical stability in solution[1][2]. It is highly probable that the intended compound was Methyl Isocyanate (MIC) , a significantly more common and highly reactive chemical intermediate used in the production of pharmaceuticals, pesticides, and polymers[3]. The stability of Methyl Isocyanate in solution is a critical concern for researchers. This guide will focus on Methyl Isocyanate.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl Isocyanate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Methyl Isocyanate (MIC) in solution?

A1: Methyl Isocyanate is a highly reactive compound. Its degradation is primarily caused by reaction with nucleophiles. Key factors include:

  • Water/Moisture: MIC reacts readily with water to form 1,3-dimethylurea and carbon dioxide, an exothermic reaction that can become violent at elevated temperatures[3][4].

  • Alcohols: Reacts with alcohols to form carbamates.

  • Amines: Reacts with primary and secondary amines to form substituted ureas.

  • Acids and Bases: Both acids and bases can catalyze the polymerization of MIC, leading to the formation of a cyclic trimer (trimethyl isocyanurate) or a resinous polymer[4].

  • Metals: Contact with metals such as iron, tin, and copper, as well as their salts, can catalyze vigorous, potentially explosive, polymerization[5][6].

  • Heat and Sunlight: Elevated temperatures and exposure to sunlight can accelerate degradation and polymerization reactions[7].

Q2: What are the recommended solvents for preparing a relatively stable solution of Methyl Isocyanate?

A2: Anhydrous (water-free) aprotic solvents are the best choice for preparing and storing MIC solutions. Recommended solvents include:

  • Anhydrous Toluene

  • Anhydrous Acetonitrile

  • Anhydrous Dichloromethane

  • Anhydrous Chloroform

It is crucial to use solvents with the lowest possible water content and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

Q3: How should I properly store solutions of Methyl Isocyanate?

A3: Proper storage is critical to maintaining the stability of MIC solutions. Follow these guidelines:

  • Temperature: Store solutions at low temperatures, ideally between 0°C and 4°C, to minimize thermal degradation and polymerization[6].

  • Inert Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon) to prevent exposure to moisture and oxygen.

  • Container: Use glass-lined or stainless steel containers[6]. Avoid containers made of or containing incompatible metals like copper, brass, or galvanized steel[8].

  • Light: Protect from light by using amber glass containers or by storing in a dark location.

  • Sealing: Ensure containers are tightly sealed with appropriate caps (e.g., PTFE-lined caps) to prevent moisture ingress.

Q4: Can I use inhibitors to improve the stability of Methyl Isocyanate solutions?

A4: While commercial-grade MIC may contain stabilizers, the addition of inhibitors to lab-prepared solutions is not a common practice and should be approached with extreme caution. The reactivity of MIC is such that introducing other chemicals could lead to unintended and hazardous reactions. The most effective strategy for maintaining stability is the strict exclusion of contaminants (especially water) and proper storage conditions.

Q5: How can I confirm the concentration and purity of my Methyl Isocyanate solution over time?

A5: The concentration and purity of MIC solutions should be regularly monitored, especially before use in sensitive experiments. The preferred analytical method is High-Performance Liquid Chromatography (HPLC) after derivatization. A common method involves reacting the MIC with a derivatizing agent like 1-(2-pyridyl)piperazine (1-2PP) to form a stable urea derivative, which can then be quantified using HPLC with a UV or fluorescence detector[9][10][11]. Gas chromatography (GC) with a flame ionization detector (FID) after derivatization is also a viable method[12].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of MIC concentration in solution. 1. Presence of water in the solvent. 2. Storage at room temperature or exposure to heat. 3. Contamination with acids, bases, or incompatible metals.1. Use fresh, anhydrous aprotic solvents. Dry solvents using appropriate methods (e.g., molecular sieves) if necessary. 2. Store the solution at 0-4°C and protect from heat sources. 3. Ensure all glassware is scrupulously clean and dry. Use only compatible container materials (glass, stainless steel).
Formation of a white precipitate or solid polymer in the solution. 1. Polymerization of MIC, often catalyzed by moisture, bases, or metals[4]. 2. Reaction with water to form insoluble dimethylurea[3].1. Prepare fresh solutions using high-purity, anhydrous solvents under an inert atmosphere. 2. Discard the solution immediately and safely. Do not attempt to redissolve the precipitate. Review handling and storage procedures to prevent recurrence.
Inconsistent or non-reproducible experimental results. 1. Degradation of the MIC stock solution, leading to a lower effective concentration. 2. Reaction of MIC with other components in the experimental mixture.1. Verify the concentration of the MIC solution using a quantitative method like HPLC before each experiment. 2. Prepare the MIC solution immediately before use. 3. Review the compatibility of MIC with all other reagents in your experiment.
Color change in the MIC solution (e.g., yellowing). 1. Formation of degradation byproducts. 2. Contamination of the solution.1. Discard the solution. 2. Prepare a fresh solution using purified, anhydrous solvents and high-purity MIC.

Experimental Protocols

Protocol 1: Preparation of a Standardized Methyl Isocyanate Solution

Objective: To prepare a stock solution of Methyl Isocyanate with a known concentration for experimental use.

Materials:

  • Methyl Isocyanate (high purity)

  • Anhydrous acetonitrile (HPLC grade, water content < 0.005%)

  • Volumetric flasks (oven-dried)

  • Gas-tight syringes

  • Inert atmosphere chamber (glove box) or Schlenk line

  • Septa-sealed vials

Procedure:

  • Place all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Perform all manipulations of pure MIC and its concentrated solutions inside an inert atmosphere chamber or using a Schlenk line.

  • Using a gas-tight syringe, carefully transfer a calculated volume of Methyl Isocyanate into a pre-weighed, sealed vial to determine the exact mass.

  • Inject the determined mass of MIC into a volumetric flask containing anhydrous acetonitrile.

  • Quickly cap the flask and mix thoroughly to ensure homogeneity.

  • Store the solution in a tightly sealed, amber glass vial at 0-4°C under an inert atmosphere.

  • The concentration of this stock solution should be verified immediately using the HPLC protocol below.

Protocol 2: Stability Assessment of Methyl Isocyanate in Solution by HPLC

Objective: To quantify the concentration of Methyl Isocyanate in a solution over time to assess its stability. This method is adapted from established OSHA and NIOSH procedures[9][10].

Materials:

  • MIC solution to be tested

  • Derivatizing reagent: 1-(2-pyridyl)piperazine (1-2PP) in anhydrous acetonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector (254 nm) or fluorescence detector

  • C18 HPLC column

Procedure:

  • Sample Preparation (Derivatization): a. At each time point (e.g., t=0, 24h, 48h, 1 week), take a precise aliquot (e.g., 100 µL) of the MIC solution. b. Immediately add this aliquot to a known excess of the 1-2PP derivatizing solution. c. Vortex the mixture and allow it to react for at least 10 minutes at room temperature to ensure complete derivatization. d. Dilute the derivatized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: a. Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. b. Injection Volume: 10-20 µL. c. Detection: Monitor the eluent at 254 nm for the stable urea derivative. d. Quantification: Create a calibration curve using freshly prepared and derivatized standards of known MIC concentration. Calculate the concentration of MIC in the test samples by comparing their peak areas to the calibration curve.

  • Data Analysis: a. Plot the concentration of MIC as a function of time. b. Determine the rate of degradation and the half-life of MIC under the specific storage conditions.

Visualizations

Logical Workflow for Handling and Stability Testing of MIC

MIC_Workflow Workflow for MIC Solution Handling and Stability Testing cluster_prep Solution Preparation (Inert Atmosphere) cluster_storage Storage cluster_testing Stability Assessment prep_mic High-Purity MIC prep_mix Prepare Solution prep_mic->prep_mix prep_solvent Anhydrous Solvent prep_solvent->prep_mix storage Store at 0-4°C Inert Atmosphere Protect from Light prep_mix->storage Store Solution use Proceed with Experiment prep_mix->use Immediate Use in Experiment sample Aliquot Sampling (t=0, t=1, t=2...) storage->sample Test Stability derivatize Derivatize with 1-2PP sample->derivatize hplc HPLC Analysis derivatize->hplc data Quantify Concentration hplc->data decision decision data->decision Is concentration within spec? decision->use Yes discard Discard Solution decision->discard No

Caption: Workflow for preparing, storing, and testing the stability of Methyl Isocyanate solutions.

Degradation Pathway of Methyl Isocyanate with Water

MIC_Degradation Primary Aqueous Degradation Pathway of MIC MIC Methyl Isocyanate (CH3NCO) Intermediate Methylcarbamic Acid (Unstable Intermediate) MIC->Intermediate + H2O (Hydrolysis) H2O Water (H2O) Amine Methylamine (CH3NH2) Intermediate->Amine CO2 Carbon Dioxide (CO2) Intermediate->CO2 Urea 1,3-Dimethylurea Amine->Urea + another MIC molecule

Caption: Reaction pathway for the degradation of Methyl Isocyanate in the presence of water.

References

Troubleshooting Methyl isocostate degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isocostate. The information provided is based on general principles of ester chemistry due to the limited availability of specific degradation data for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on potential degradation.

Observed Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity Degradation of this compound prior to or during the experiment.Verify compound integrity with a fresh sample. Control experimental conditions (pH, temperature, light).
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) Formation of degradation products.Characterize degradation products using techniques like LC-MS/MS. Adjust experimental conditions to minimize degradation.[1]
Variability between experimental replicates Inconsistent degradation rates due to fluctuating environmental conditions.Standardize all experimental parameters, including incubation times, temperature, and pH of all solutions.
Precipitate formation in stock solutions Poor solubility or degradation leading to insoluble products.Prepare fresh stock solutions. Consider using a different solvent system after verifying compatibility. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure as a methyl ester, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[3][4] This would result in the formation of isocostic acid and methanol. The reaction with water alone is typically slow but is accelerated in the presence of dilute acids or bases.[4]

  • Oxidation: The unsaturated regions of the isocostate molecule could be susceptible to oxidation, especially if exposed to air, light, or certain metal ions over extended periods.[5][6]

Q2: How can I minimize this compound degradation in my experiments?

A2: To minimize degradation, consider the following:

  • pH Control: Maintain a neutral pH for your experimental solutions, as both acidic and basic conditions can catalyze hydrolysis.[3][4] If the experimental design requires acidic or basic conditions, minimize the exposure time.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and keep experimental samples on ice when not in use.[7]

  • Light Exposure: Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.[5]

  • Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Solvent Choice: Use anhydrous solvents for stock solutions whenever possible to prevent hydrolysis.[8]

Q3: What analytical methods are suitable for detecting this compound and its potential degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for this purpose.

  • HPLC: Can be used to separate this compound from its degradation products. A stability-indicating method should be developed where all components are well-resolved.[1]

  • LC-MS/MS: This technique is highly effective for both separating and identifying the parent compound and its degradation products by providing mass-to-charge ratio information.[1]

  • Gas Chromatography (GC): Given its volatility, GC could also be a suitable method for analysis.[9]

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential for understanding the stability of a compound.[1] A typical study would involve exposing this compound to various stress conditions:

  • Acidic Hydrolysis: Incubate with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

  • Basic Hydrolysis: Incubate with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature.

  • Thermal Degradation: Heat the compound in solid form and in solution.

  • Photodegradation: Expose the compound to a light source (e.g., UV lamp).

Samples should be taken at various time points and analyzed by a stability-indicating analytical method to track the formation of degradants.[1]

Hypothetical Degradation Data

The following tables present illustrative quantitative data on the hypothetical degradation of this compound under forced conditions.

Table 1: Hypothetical Hydrolytic Degradation of this compound

Condition Time (hours) This compound Remaining (%)
0.1 M HCl0100
285
660
2425
0.1 M NaOH0100
270
630
245

Table 2: Hypothetical Oxidative Degradation of this compound

Condition Time (hours) This compound Remaining (%)
3% H₂O₂0100
290
675
2440

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO or ethanol).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in different aqueous buffers (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).

  • Sampling: Collect aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of remaining this compound.

Protocol 2: Identification of Degradation Products using LC-MS

  • Forced Degradation: Subject this compound to forced degradation conditions as described in the FAQ section.

  • Sample Preparation: Neutralize the samples if necessary and dilute them to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system. The liquid chromatography will separate the parent compound from the degradation products, and the mass spectrometer will provide mass information for each component.

  • Data Analysis: Compare the mass spectra of the degradation products to the parent compound to hypothesize the chemical transformations that have occurred (e.g., hydrolysis, oxidation).

Visualizations

degradation_pathway methyl_isocostate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) methyl_isocostate->hydrolysis oxidation Oxidation (e.g., H₂O₂) methyl_isocostate->oxidation isocostic_acid Isocostic Acid + Methanol hydrolysis->isocostic_acid oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_stock->stress_conditions sampling Collect Aliquots at Time Points stress_conditions->sampling analysis HPLC or LC-MS Analysis sampling->analysis quantify Quantify Remaining Parent Compound analysis->quantify identify Identify Degradation Products quantify->identify

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimization of Methyl Isocostate Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Methyl isocostate for in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known properties?

This compound is a chemical compound with the molecular formula C16H24O2.[1] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It has been isolated from the plant Globba schomburgkii and has demonstrated antibacterial activity.[1]

2. How should I prepare a stock solution of this compound for my experiments?

Due to its solubility in DMSO, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. To prepare, weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3. What is a good starting concentration range for this compound in a cell viability assay?

For a novel compound like this compound with limited public data, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform a preliminary screening with concentrations spanning several orders of magnitude, for example, from 0.1 µM to 100 µM.[2][3] Based on the results of this initial screen, a narrower range can be selected for more detailed dose-response studies to determine the half-maximal inhibitory concentration (IC50).

4. How long should I expose my cells to this compound?

The incubation time will depend on the specific cell line and the biological question being investigated. A common starting point for cytotoxicity and proliferation assays is 24 to 72 hours.[3] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for your experimental model.

Troubleshooting Guides

Issue 1: Precipitate forms when adding this compound to cell culture medium.

  • Question: I see a precipitate in my culture wells after adding the this compound stock solution. What should I do?

  • Answer: This is likely due to the low solubility of the compound in aqueous solutions.

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If the final DMSO concentration is too high, you may need to prepare a lower concentration stock solution.

    • Increase mixing: After adding the stock solution to the medium, mix thoroughly by gentle pipetting or swirling the plate.

    • Pre-dilute in serum-free media: Try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the wells containing cells and complete medium.

    • Use a solubilizing agent: In some cases, a non-toxic solubilizing agent may be required, but this should be carefully validated for its effects on cell viability and the compound's activity.

Issue 2: High variability in results between replicate wells.

  • Question: My cell viability assay results are not consistent across my replicate wells. How can I improve this?

  • Answer: High variability can be caused by several factors.

    • Inconsistent cell seeding: Ensure that you have a homogenous single-cell suspension before seeding and that the cell number is consistent across all wells.

    • Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

    • Inadequate mixing: Ensure the compound is evenly distributed in the well after addition by gentle mixing.

    • Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, media, and the compound.

Issue 3: No significant effect of this compound on cell viability is observed.

  • Question: I have tested a range of concentrations and see no effect on my cells. What could be the reason?

  • Answer:

    • Concentration range is too low: You may need to test higher concentrations of the compound. Some natural product extracts show effects at concentrations greater than 50 µg/ml.[3]

    • Compound instability: The compound may be unstable in the cell culture medium over the incubation period. Consider reducing the incubation time or replenishing the medium with fresh compound.

    • Cell line resistance: The cell line you are using may be resistant to the effects of this compound. Consider testing on a different, potentially more sensitive, cell line.

    • Inactive compound: It is possible that this compound does not have cytotoxic effects on the cell line being tested under the experimental conditions used. You may want to investigate other biological activities, such as anti-inflammatory or anti-metastatic effects.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • DMSO or solubilization buffer[5]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[7]

    • For suspension cells, you can add the solubilization solution directly to the wells.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol outlines the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Materials:

  • Cells treated with this compound at the desired concentration and for the optimal time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic floating cells.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]

Data Presentation Tables

Table 1: Example Data Table for IC50 Determination of this compound

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control100
0.1
1
10
50
100

Table 2: Example Data Table for Apoptosis Analysis by Flow Cytometry

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (X µM)
Positive Control

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_dose_response Dose-Response cluster_mechanism Mechanism of Action prep_stock Prepare Stock Solution (in DMSO) broad_range Broad Range Concentration Screen (e.g., 0.1-100 µM) prep_stock->broad_range viability_assay Cell Viability Assay (e.g., MTT) broad_range->viability_assay narrow_range Narrow Range Concentration Screen viability_assay->narrow_range ic50 Determine IC50 narrow_range->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_cell Cell Methyl_isocostate This compound Receptor Cell Surface Receptor Methyl_isocostate->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Methyl isocostate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern?

This compound is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol .[1][2] It is characterized as an oil and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its lipophilic nature suggests poor aqueous solubility, which is a major limiting factor for oral bioavailability. For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut.[3] Therefore, enhancing the dissolution and absorption of this compound is critical for achieving therapeutic efficacy in preclinical and clinical studies.

Q2: What are the primary strategies to enhance the bioavailability of a lipophilic compound like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs.[4] Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate. Techniques like micronization and nanosuspension are common.[4]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties. Carriers often include water-soluble polymers.[4][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as oils, emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.[3][6]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3][5]

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach, as outlined in the workflow diagram below, is recommended. The process typically starts with characterizing the drug's solubility and permeability, followed by screening various formulation approaches at a small scale.

Q4: What in vitro models are suitable for screening different this compound formulations?

In vitro models are essential for the initial screening of formulations to predict their in vivo performance.[7]

  • In Vitro Dissolution Testing: This is a fundamental test to assess the rate and extent to which the drug dissolves from its formulation. For poorly soluble drugs, the use of biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) that mimic the composition of gastrointestinal fluids is often more predictive than simple buffer systems.[8][9]

  • Caco-2 Permeability Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug absorption.[10][11] It is valuable for assessing not only passive diffusion but also the involvement of active transport mechanisms and efflux transporters.

Q5: When is it appropriate to proceed to in vivo studies?

In vivo studies in animal models are conducted after promising formulations have been identified through in vitro screening.[12] These studies are crucial for determining the actual pharmacokinetic profile of the drug, including key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and the area under the curve (AUC), which is used to calculate oral bioavailability.[13] A significant improvement in these parameters compared to the unformulated drug justifies further development of the formulation.

Troubleshooting Guides

Problem: My in vitro dissolution results for a new this compound formulation are inconsistent and show high variability.

Possible Cause Troubleshooting Step
Drug Agglomeration For formulations based on particle size reduction (micronization/nanosuspension), ensure adequate stabilization with surfactants or polymers to prevent re-agglomeration of particles in the dissolution medium.
Inadequate Wetting Poor wetting of the formulation can lead to floating or clumping. Consider adding a small amount of a suitable surfactant (e.g., 0.1% Tween® 80) to the dissolution medium to improve wettability.[14]
Non-Sink Conditions If the concentration of this compound in the medium approaches its saturation solubility, the dissolution rate will decrease, leading to inaccurate results. Ensure sink conditions are maintained, where the volume of medium is at least 3-5 times that required to dissolve the entire dose.[8]
Inappropriate Dissolution Medium The pH and composition of the medium can significantly affect dissolution. Test the formulation in a range of biorelevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to better simulate in vivo conditions.[15]

Problem: I am observing low permeability of this compound in my Caco-2 assay, even with a solubilizing formulation.

Possible Cause Troubleshooting Step
Active Efflux This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells. Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) suggests efflux is occurring.
Poor Monolayer Integrity Compromised tight junctions in the Caco-2 monolayer can lead to unreliable results. Verify the integrity of each monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[11]
Formulation Cytotoxicity High concentrations of excipients (e.g., surfactants, co-solvents) in the formulation can be toxic to the Caco-2 cells, disrupting the monolayer. Evaluate the cytotoxicity of the formulation components at the tested concentrations.
Low Compound Recovery The compound may be binding to the plastic of the assay plate or metabolizing within the cells. Quantify the compound concentration in all compartments (apical, basolateral, and cell lysate) at the end of the experiment to calculate a mass balance and assess recovery.

Problem: My in vivo pharmacokinetic study in rats shows high variability in plasma concentrations of this compound.

Possible Cause Troubleshooting Step
Food Effect The presence or absence of food in the stomach can significantly alter the absorption of lipophilic drugs. Standardize the feeding protocol for all animals (e.g., fasted or fed state) to reduce variability.[12]
Formulation Instability The formulation may not be stable in vivo, leading to drug precipitation in the GI tract. Assess the stability of the formulation in simulated gastric and intestinal fluids prior to the animal study.
Analytical Method Issues Inaccurate or imprecise bioanalytical methods for quantifying the drug in plasma are a common source of variability. Ensure the LC-MS/MS or other analytical method is fully validated for linearity, accuracy, precision, and stability.
Intersubject Variability Biological differences between animals can contribute to variability. Ensure proper randomization of animals into study groups and use a sufficient number of animals per group to achieve statistical power.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H24O2[1]
Molecular Weight248.36 g/mol [1][2]
Physical FormOil[1]
Aqueous SolubilityPredicted to be very lowInferred from lipophilicity
Organic Solvent SolubilitySoluble in Chloroform, DMSO, Acetone, etc.[1]

Table 2: Hypothetical In Vitro Dissolution Data for this compound Formulations (Data represents the percentage of drug dissolved in Simulated Intestinal Fluid (pH 6.8) over time)

Time (min)Unformulated Drug (%)Micronized Suspension (%)Solid Dispersion (%)
1522560
3054585
6086092
120127095

Table 3: Hypothetical Caco-2 Permeability Data

FormulationApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Unformulated Drug0.54.2
Solid Dispersion2.81.5
Solid Dispersion + Verapamil4.50.9

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
Unformulated Drug554.04503
Micronized Suspension2102.0185012
Solid Dispersion6501.0540036

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes, maintained at 37 ± 0.5 °C. To ensure sink conditions for this lipophilic compound, 0.5% w/v of a suitable surfactant (e.g., Sodium Dodecyl Sulfate) may be required.[15]

  • Paddle Speed: 50 RPM.[15]

  • Procedure: a. Place a single dose of the this compound formulation into each dissolution vessel. b. Begin paddle rotation. c. At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium. d. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium. e. Filter the samples through a 0.45 µm PVDF syringe filter.

  • Analysis: a. Dilute the filtered samples as necessary with a suitable solvent (e.g., methanol). b. Quantify the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method. c. Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations

  • Cell Culture: a. Culture Caco-2 cells on permeable Transwell® filter inserts (e.g., 24-well format) for 21 days to allow for differentiation and monolayer formation.[16] b. Confirm monolayer integrity by measuring TEER values. Only use monolayers with TEER values >250 Ω·cm².[16]

  • Dosing Solution Preparation: a. Prepare a dosing solution of the this compound formulation in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). The final concentration of any organic solvent (like DMSO) should be <1% to avoid cytotoxicity.

  • Permeability Measurement (Apical to Basolateral - A→B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[16] c. Incubate at 37 °C with gentle shaking (50 rpm).[16] d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Efflux Ratio Measurement (Basolateral to Apical - B→A): a. To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Analysis: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. c. Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Visualizations

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Testing start Poorly Soluble Compound (this compound) sol_perm Determine Solubility & Permeability (BCS-like) start->sol_perm low_sol Low Solubility Identified sol_perm->low_sol form_screen Screen Multiple Formulation Strategies low_sol->form_screen ps_red Particle Size Reduction (Micronization, Nanosuspension) form_screen->ps_red High Dose lipid Lipid-Based Systems (SEDDS, Microemulsion) form_screen->lipid High Lipophilicity solid_disp Solid Dispersion (Amorphous Systems) form_screen->solid_disp Broad Applicability diss_test In Vitro Dissolution Testing ps_red->diss_test lipid->diss_test solid_disp->diss_test caco2_test Caco-2 Permeability Assay diss_test->caco2_test lead_form Select Lead Formulation(s) caco2_test->lead_form pk_study Animal Pharmacokinetic (PK) Study lead_form->pk_study bio_det Determine Oral Bioavailability (F%) pk_study->bio_det

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation cluster_3 Decision formulate Prepare Formulations (e.g., Micronized, Solid Dispersion) dissolution Dissolution Profiling (Biorelevant Media) formulate->dissolution unformulated Unformulated Drug (Control) unformulated->dissolution permeability Caco-2 Permeability (Papp & Efflux Ratio) dissolution->permeability pk_study Rat Oral PK Study (Single Dose) permeability->pk_study If promising in vitro data analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis params Calculate PK Parameters (AUC, Cmax, F%) analysis->params decision Compare Formulations & Select Lead Candidate params->decision

Caption: Experimental workflow for evaluating enhanced bioavailability.

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Bioactivity of Methyl Isocostate Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the structure of methyl isocostate to improve its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for modifying this compound to potentially enhance its bioactivity?

A1: A key strategy involves the 1,3-dipolar cycloaddition reaction to generate novel spiro-isoxazolidine derivatives. This modification targets the exocyclic double bond adjacent to the ester in the methyl α-isocostate structure, creating enantiomerically pure spiro compounds.[1] This approach has been successfully applied to other sesquiterpene lactones, like α-santonin, yielding derivatives with potent anticancer activity.[1][2]

Q2: What type of biological activity is expected from modified this compound derivatives?

A2: this compound belongs to the eudesmane-type sesquiterpenoid class of compounds, which are known for their anti-inflammatory and anticancer properties. Modifications, such as the creation of spiro-isoxazolidine derivatives, are primarily aimed at enhancing cytotoxic activity against various cancer cell lines.[1][2]

Q3: Which signaling pathways are likely affected by these modified compounds?

A3: Eudesmane sesquiterpenes and their derivatives have been shown to modulate key inflammatory and cell survival signaling pathways. The primary targets include the NF-κB (Nuclear Factor kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways, both of which are often dysregulated in cancer and inflammatory diseases.

Q4: What is the rationale behind targeting the α-methylene-γ-lactone moiety for modification?

A4: The α-methylene-γ-lactone group is a common feature in many biologically active sesquiterpene lactones and is often considered a key pharmacophore. Modifying this region, for instance, through cycloaddition reactions, can lead to novel compounds with altered steric and electronic properties, potentially resulting in enhanced and more selective biological activity.

Troubleshooting Guides

Synthesis of Spiro-Isoxazolidine Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield in 1,3-dipolar cycloaddition - Inactive nitrone or dipolarophile (this compound).- Incorrect reaction temperature or time.- Presence of impurities that inhibit the reaction.- Confirm the purity and integrity of starting materials using NMR or other spectroscopic methods.- Optimize reaction conditions, such as temperature and reaction time. Some cycloadditions may require heating.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere if reagents are sensitive to moisture or air.
Formation of multiple diastereomers - Lack of stereocontrol in the cycloaddition reaction.- While the 1,3-dipolar cycloaddition to methyl α-isocostate is reported to produce a single diastereoisomer, this may not always be the case.[1]- Vary the solvent and temperature to influence the transition state of the reaction.- Chiral catalysts or auxiliaries can be employed to enhance stereoselectivity.
Difficulty in purifying the final product - Similar polarity of the product and unreacted starting materials or byproducts.- Utilize different chromatographic techniques, such as flash column chromatography with varying solvent systems or preparative HPLC.- Recrystallization from a suitable solvent system can be an effective purification method.
In Vitro Cytotoxicity (MTT) Assay
Issue Possible Cause(s) Troubleshooting Steps
High background absorbance in control wells - Contamination of the culture medium with bacteria or yeast.- Phenol red or serum in the medium can contribute to background color.- Always use sterile techniques and check for contamination under a microscope.- Prepare a background control with medium and the MTT reagent but no cells.- It is recommended to use serum-free and phenol red-free medium during the MTT incubation step.
Inconsistent results between replicate wells - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- "Edge effect" where cells in outer wells grow differently.- Ensure a homogenous cell suspension before and during seeding.- After adding the solubilizing agent, shake the plate on an orbital shaker for at least 15 minutes and visually confirm that all purple crystals have dissolved.- To avoid edge effects, do not use the outermost wells of the 96-well plate for experimental samples.
Test compound interferes with the assay - The compound is colored, absorbing light at the same wavelength as formazan.- The compound has reducing or oxidizing properties that can react with the MTT reagent.- Prepare a control well with the compound in the medium without cells to measure its intrinsic absorbance.- If interference is suspected, consider using an alternative viability assay that relies on a different principle, such as a CyQUANT direct cell proliferation assay.

Data Presentation

Table 1: Cytotoxic Activity of a Spiro-Isoxazolidine Derivative of α-Santonin (A Model for this compound Derivatives)
CompoundCell LineIC₅₀ (µM)
10b'' PC-3 (Prostate Cancer)0.01[2]
THP-1 (Leukemia)0.5[2]
MCF-7 (Breast Cancer)0.3[2]

This data is for a derivative of α-santonin, a structurally related sesquiterpene lactone, and serves as a proof-of-concept for the potential activity of modified this compound.[2]

Experimental Protocols

General Procedure for Synthesis of Spiro-Isoxazolidine Derivatives

This protocol is a general guideline for the 1,3-dipolar cycloaddition of a nitrone to methyl α-isocostate.

  • Preparation of Reactants : Dissolve methyl α-isocostate (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

  • Addition of Nitrone : Add the desired nitrone (1.2-1.5 equivalents) to the solution.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature. However, heating under reflux may be necessary for less reactive nitrones.

  • Monitoring the Reaction : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiro-isoxazolidine derivative.

  • Characterization : Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Cell Viability Assay
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol for NF-κB Luciferase Reporter Assay
  • Transfection : Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment : After 24 hours, treat the transfected cells with the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulation : Stimulate the cells with an NF-κB activator, such as TNF-α (Tumor Necrosis Factor-alpha), for 6-8 hours.

  • Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement : Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation methyl_isocostate This compound cycloaddition 1,3-Dipolar Cycloaddition methyl_isocostate->cycloaddition nitrone Nitrone nitrone->cycloaddition purification Purification (Chromatography) cycloaddition->purification derivative Spiro-Isoxazolidine Derivative purification->derivative mtt MTT Assay (Cytotoxicity) derivative->mtt nfkb NF-κB Reporter Assay derivative->nfkb stat3 STAT3 Western Blot derivative->stat3 ic50 IC₅₀ Determination mtt->ic50 inhibition Pathway Inhibition nfkb->inhibition stat3->inhibition

Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway tnf TNF-α ikk IKK Complex tnf->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_p65 p65 nfkb_p50 p50 nucleus_nfkb p65/p50 (in Nucleus) nfkb_p65->nucleus_nfkb nfkb_p50->nucleus_nfkb gene_exp Gene Expression (Inflammation, Survival) nucleus_nfkb->gene_exp il6 IL-6 jak JAK il6->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus_stat3 p-STAT3 (in Nucleus) p_stat3->nucleus_stat3 gene_exp_stat3 Gene Expression (Proliferation, Angiogenesis) nucleus_stat3->gene_exp_stat3 derivative This compound Derivative derivative->ikk inhibits derivative->stat3 inhibits phosphorylation

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound derivatives.

References

Challenges in the large-scale production of Methyl isocostate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Isocyanate Production

Disclaimer: The information available on the large-scale production of "Methyl isocostate" is limited, as it is primarily a compound studied for its antibacterial properties in a laboratory setting.[1] This guide focuses on Methyl Isocyanate (MIC) , a structurally related and industrially significant chemical. The challenges and hazards associated with the large-scale production of MIC are well-documented, and it is presumed this is the intended topic of interest.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Isocyanate (MIC)? A1: Methyl isocyanate (MIC) is an organic compound with the chemical formula CH₃NCO.[2] It serves as a crucial chemical intermediate in the production of carbamate pesticides (like carbaryl, methomyl, and aldicarb), polyurethane foams, rubbers, and adhesives.[2][3][4] However, it is an extremely toxic, flammable, and volatile liquid that poses significant health hazards.[3][4]

Q2: What are the primary hazards associated with large-scale MIC production? A2: The primary hazards include:

  • Extreme Toxicity: MIC is toxic through inhalation, ingestion, and skin contact, even at very low concentrations (as low as 0.4 ppm).[2] The OSHA permissible exposure limit (PEL) is 0.02 ppm.[4] There is no known antidote for MIC poisoning.[2]

  • High Reactivity and Runaway Reactions: MIC reacts readily and exothermically with substances containing N-H or O-H groups, such as water and amines.[2] Contamination can lead to a rapid increase in heat and pressure.

  • Exothermic Polymerization: In the presence of catalysts (like certain metals or amines) or heat, MIC can react with itself to form a solid trimer or a higher-molecular-weight polymer.[2] This reaction is exothermic and can lead to a dangerous pressure buildup if not controlled.

  • Flammability: MIC is a very flammable liquid with a low flash point.[4][5] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[6]

  • Use of Hazardous Precursors: The most common manufacturing process involves the reaction of monomethylamine with phosgene, which is itself a highly toxic gas requiring stringent safety protocols.[2][3]

Q3: Why is the storage of Methyl Isocyanate so critical? A3: Proper storage is critical due to MIC's high reactivity and potential for runaway polymerization.[2][3] Only specific materials, such as stainless steel or glass containers, should be used.[2] It is crucial to store MIC at low temperatures (preferably at 4°C) and well below 40°C to minimize the risk of polymerization.[2] The storage area must be free from contaminants, especially water, acids, and bases, which can trigger violent reactions.

Troubleshooting Guides

Issue 1: Low Yield of Methyl Isocyanate in the Phosgene Process

  • Question: Our production run shows a significantly lower yield than expected. What are the common causes and how can we troubleshoot this?

  • Answer: Low yield in the monomethylamine-phosgene process can stem from several factors.

    • Improper Reactant Ratio: An incorrect stoichiometric ratio of monomethylamine to phosgene can lead to side reactions and incomplete conversion. Verify the calibration of all mass flow controllers and feed systems.

    • Temperature Control Failure: The initial reaction is typically conducted at high temperatures in the gas phase.[2] Deviations from the optimal temperature range can affect reaction kinetics and equilibrium, reducing yield. Check all temperature sensors and heating elements for proper function.

    • Inefficient Separation: The separation of MIC from hydrogen chloride and the intermediate N-methylcarbamoyl chloride (MCC) is critical.[2] Inefficient distillation or quenching can lead to product loss or reversion. Inspect the distillation column's performance, including temperature gradients and pressure control.

    • Catalyst Issues (in downstream processing): If a tertiary amine is used to decompose MCC, ensure the catalyst is active and used in the correct proportion.[2][3]

Issue 2: Product Purity Below Specification (High levels of Dimethylurea)

  • Question: Our final MIC product is contaminated with 1,3-dimethylurea. What is the likely cause and mitigation strategy?

  • Answer: The presence of 1,3-dimethylurea is a strong indicator of water contamination. MIC reacts with water to form this urea byproduct and carbon dioxide, an exothermic reaction that can become hazardous.[2]

    • Troubleshooting Steps:

      • Source Identification: Conduct a thorough audit of all raw material streams (monomethylamine, phosgene, solvents) for water content. Use desiccants or purification columns on feed lines if necessary.

      • System Integrity Check: Inspect all reactors, storage tanks, and transfer lines for leaks that could allow atmospheric moisture to enter the system. Check the integrity of seals and gaskets.

      • Inert Gas Blanket: Ensure a dry, inert gas (like nitrogen) blanket is maintained at all times in storage tanks and reactors to prevent moisture ingress. Verify the dew point of the inert gas supply.

Issue 3: Unexpected Pressure Increase in Storage Tank

  • Question: We are observing a gradual but steady pressure increase in an MIC storage tank, even with temperature controls active. What should we do?

  • Answer: A pressure increase indicates that a gas-producing reaction is occurring inside the tank. This is an extremely dangerous situation that could lead to a catastrophic release. The most likely causes are contamination-induced polymerization or reaction with water, which produces CO₂ gas.[2]

    • Immediate Actions:

      • Emergency Response: Treat this as a critical emergency. Evacuate all non-essential personnel from the area.

      • Cooling: Immediately apply maximum cooling to the tank via external jackets or sprays to slow the reaction rate.

      • Do NOT Add Water: Do not attempt to cool the tank with water directly, as a leak could worsen the reaction.[6]

      • Ventilation: If the tank is connected to an emergency vent gas scrubber or flare system, ensure it is operational.[7]

      • Investigation: Once the situation is stabilized, a full investigation is required. The tank must be safely emptied and cleaned. Analyze the contents for contaminants that could have catalyzed the reaction.

Data Summary

Table 1: Physical and Chemical Properties of Methyl Isocyanate
PropertyValue
Molecular FormulaC₂H₃NO[2]
Molar Mass57.051 g/mol [2]
AppearanceColorless liquid[2]
OdorSharp, pungent[2]
Boiling Point38.3–41 °C[2]
Density0.9230 g/cm³ at 27 °C[2]
Flash Point-7 °C (19 °F)[5]
Lower Explosive Limit5.3%[5]
Upper Explosive Limit26%[5]
Table 2: Occupational Exposure Limits and Safety Thresholds
ParameterValueAgency/Source
OSHA PEL (8-hr TWA)0.02 ppmOSHA[4]
ACGIH TLV (8-hr TWA)0.02 ppmACGIH[2]
IDLH (Immediately Dangerous to Life or Health)3 ppmNIOSH[4]
Odor Threshold2 to 5 ppmCDC[4]

Note: The odor threshold is significantly higher than the safe exposure limit, making odor an unreliable indicator of hazardous concentrations.[4]

Experimental Protocols

Protocol: Large-Scale Synthesis of MIC via the Phosgene Route

This protocol describes the most common industrial method for producing Methyl Isocyanate. This process is extremely hazardous and must only be conducted in specialized facilities with extensive safety engineering and control systems.

Objective: To synthesize Methyl Isocyanate (MIC) from monomethylamine and phosgene.

Key Steps:

  • Gas-Phase Reaction:

    • Gaseous monomethylamine (CH₃NH₂) and an excess of phosgene (COCl₂) are introduced into a high-temperature gas-phase reactor.[2][3]

    • The reaction forms N-methylcarbamoyl chloride (MCC) and two moles of hydrogen chloride (HCl) gas.[2]

    • CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl

  • Condensation and Separation:

    • The hot gas mixture from the reactor is cooled and condensed.

    • During condensation, the MCC intermediate is formed, while one mole of HCl remains as a gas and is separated.[2]

  • Decomposition of MCC to MIC:

    • The condensed MCC is treated to yield MIC. This can be achieved via two primary methods:

      • Thermal Decomposition: The MCC is heated in a distillation unit. The lower-boiling MIC is distilled off, leaving behind by-products.

      • Chemical Decomposition: The MCC is treated with a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst or HCl scavenger, facilitating the formation of MIC.[2][3] The MIC is then separated via distillation.

    • CH₃NHCOCl → CH₃NCO + HCl

  • Purification:

    • The crude MIC obtained from the decomposition step is purified, typically by fractional distillation, to remove any remaining solvents, unreacted materials, or by-products.[8] This step must be carefully controlled to prevent polymerization.

Visualizations

Diagram 1: Synthesis Pathway of Methyl Isocyanate

G cluster_reactants Reactants cluster_process Process Steps cluster_products Products & By-products Monomethylamine Monomethylamine (CH₃NH₂) Reaction Gas-Phase Reaction (High Temp) Monomethylamine->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Separation Condensation & Separation Reaction->Separation Forms MCC Intermediate Decomposition MCC Decomposition (Thermal or Chemical) Separation->Decomposition HCl Hydrogen Chloride (HCl) Separation->HCl Purification Distillation Decomposition->Purification MIC Methyl Isocyanate (CH₃NCO) Purification->MIC

Caption: Industrial synthesis pathway for Methyl Isocyanate (MIC).

Diagram 2: Troubleshooting Workflow for Low Product Purity

G start Start: Low MIC Purity Detected (e.g., High Dimethylurea) check_water Audit Raw Materials for Water Content start->check_water water_found Water Detected? check_water->water_found implement_drying Implement Drying Measures (e.g., Desiccants, Purification) water_found->implement_drying Yes check_leaks Inspect System for Leaks (Gaskets, Seals, Valves) water_found->check_leaks No implement_drying->check_leaks leak_found Leak Found? check_leaks->leak_found repair_leak Repair/Replace Faulty Component leak_found->repair_leak Yes check_inert_gas Verify Inert Gas Blanket (Pressure & Dew Point) leak_found->check_inert_gas No repair_leak->check_inert_gas gas_issue Issue with Inert Gas? check_inert_gas->gas_issue correct_gas Correct Gas Supply (Increase Pressure, Check Source) gas_issue->correct_gas Yes end End: Re-sample and Verify Purity gas_issue->end No correct_gas->end

Caption: Troubleshooting workflow for addressing low product purity.

Diagram 3: Hierarchy of Safety Controls for MIC Handling

G node_elimination Elimination Most Effective Closed-loop processes that consume MIC immediately node_engineering Engineering Controls Automated process control Emergency vent scrubbers & flares Secondary containment node_elimination->node_engineering node_admin Administrative Controls Strict operating procedures Emergency contingency plans Worker training node_engineering->node_admin node_ppe Personal Protective Equipment (PPE) Least Effective Positive-pressure SCBA Chemical protective clothing node_admin->node_ppe

Caption: Hierarchy of safety controls for managing MIC hazards.

References

Technical Support Center: Reducing Off-Target Effects of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific data regarding a compound designated "Methyl Isocostate." The following troubleshooting guide and frequently asked questions (FAQs) are based on established knowledge for reducing off-target effects of small molecules and the known biological activities of structurally related compounds, such as sesquiterpene lactones (e.g., costunolide). Researchers using "this compound" should perform their own comprehensive selectivity profiling to accurately interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: How can I determine if the phenotype I observe is due to an on-target or off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If a different small molecule that targets the same protein but has a distinct chemical structure produces the same phenotype, it strengthens the case for an on-target effect.[2][4]

  • Perform a Dose-Response Analysis: The concentration of this compound required to elicit the cellular phenotype should correlate with its binding affinity (e.g., IC50 or Kd) for the intended target.[2][4]

  • Conduct a Rescue Experiment: Overexpressing the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same effect.[2] Alternatively, introducing a mutation in the target protein that prevents inhibitor binding should abolish the observed phenotype if it is on-target.[2]

  • Validate with Genetic Tools: Employing techniques like CRISPR-Cas9 to knock out or knock down the intended target should phenocopy the effects of this compound if the mechanism is on-target.[5][6]

Q3: What are the common strategies to reduce the off-target effects of a small molecule like this compound?

A3: Several strategies can be employed to minimize off-target effects:

  • Optimize Concentration: Use the lowest concentration of this compound that still produces the desired on-target effect.[2]

  • Chemical Modification: Synthesizing derivatives of this compound may improve its selectivity for the intended target.[7]

  • Targeted Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes can help concentrate the compound at the desired site of action, reducing systemic exposure and off-target interactions.[8][9][10]

  • Use of More Selective Analogs: If available, utilize analogs of this compound that have been profiled and shown to have a better selectivity profile.

Q4: How can I identify the specific off-targets of this compound?

A4: Several experimental and computational methods can be used to identify off-targets:

  • In Vitro Kinome Scanning: If this compound is a kinase inhibitor, screening it against a large panel of kinases (e.g., KINOMEscan™) can identify unintended targets.[11]

  • Affinity Purification-Mass Spectrometry (AP-MS): Techniques like the Kinobeads assay can be used to pull down proteins that bind to this compound from cell lysates, which are then identified by mass spectrometry.[4]

  • Computational Prediction: In silico methods, such as docking studies and similarity searching, can predict potential off-targets based on the chemical structure of this compound and the structures of known protein binding sites.[1][3]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and can be adapted to identify off-targets.[2][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Rationale
Unexpected Cell Toxicity/Death Off-target inhibition of essential cellular proteins.1. Perform a dose-response curve for viability: Compare the IC50 for cell death with the IC50 for on-target activity. A large discrepancy suggests off-target toxicity.[11] 2. Use a structurally distinct inhibitor: If a different inhibitor for the same target does not cause the same toxicity, the effect is likely off-target.[11] 3. Consult off-target databases: Check if known off-targets of similar compounds are essential for cell survival.
Inconsistent Results Across Different Cell Lines 1. Different expression levels of the on-target protein. 2. Expression of specific off-targets in some cell lines but not others.1. Characterize protein expression: Use western blotting or proteomics to determine the expression levels of the on-target and potential off-target proteins in your cell lines.[11] 2. Validate on-target engagement: Confirm that this compound is inhibiting the target in all cell lines using a downstream biomarker assay (e.g., phosphorylation status of a substrate).[11]
Lack of Expected Phenotype Despite Confirmed Target Inhibition 1. Activation of compensatory signaling pathways. 2. Off-target inhibition of a downstream effector required for the phenotype.1. Probe for compensatory pathways: Perform western blots for key nodes of related signaling pathways (e.g., p-AKT, p-STAT3).[11] 2. Use combination therapy: If a compensatory pathway is activated, co-treatment with an inhibitor for that pathway may restore the expected phenotype.[11]
Paradoxical Pathway Activation Feedback mechanisms or off-target effects on upstream regulators.1. Perform a time-course experiment: Analyze pathway activation at different time points after treatment to distinguish between rapid feedback and slower adaptive responses. 2. Inhibit upstream components: Use other inhibitors to block upstream regulators and see if this prevents the paradoxical activation.

Data Presentation

Table 1: Comparison of Strategies to Reduce Off-Target Effects

Strategy Principle Advantages Disadvantages Typical Reduction in Off-Target Activity
Dose Optimization Using the lowest effective concentration to minimize engagement of lower-affinity off-targets.Simple, cost-effective.May not be sufficient for non-selective compounds.Varies greatly depending on the compound's selectivity profile.
Liposomal Delivery Encapsulating the drug to enhance delivery to target tissues and reduce systemic exposure.[8][9]Improved pharmacokinetics, reduced systemic toxicity.[10]Complex formulation, potential for immunogenicity.Can increase therapeutic index by 2-10 fold or more.
Chemical Derivatization Modifying the chemical structure to improve selectivity.Can lead to highly selective compounds.Time-consuming, requires medicinal chemistry expertise.Can improve selectivity by >100-fold.
CRISPR-based Target Validation Using genetic methods to confirm that the phenotype is due to modulation of the intended target.[5]High specificity, provides definitive evidence for on-target effects.[6]Labor-intensive, may not be feasible for all cell types.N/A (confirmatory rather than mitigatory).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a modified version of standard CETSA protocols and is intended to verify the engagement of this compound with its intended target in a cellular environment.[2]

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by SDS-PAGE and Western blotting.

  • Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

This protocol provides a general workflow for using CRISPR-Cas9 to knock out a target gene to validate that a phenotype observed with this compound is on-target.[5][6]

Materials:

  • Cells of interest

  • Cas9 nuclease expression vector (or purified Cas9 protein)

  • sgRNA expression vector targeting the gene of interest (or synthetic sgRNA)

  • Control sgRNA (non-targeting)

  • Transfection reagent or electroporation system

  • Puromycin or other selection agent (if applicable)

  • Genomic DNA extraction kit

  • PCR reagents for mismatch cleavage assay (e.g., T7 Endonuclease I) or sequencing

  • Reagents for phenotypic assay

Methodology:

  • sgRNA Design: Design and clone or synthesize at least two different sgRNAs targeting exons of the gene of interest.

  • Transfection/Electroporation: Co-transfect cells with the Cas9 and sgRNA expression vectors. Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex. Include a non-targeting sgRNA control.

  • Selection (Optional): If using vectors with a selection marker, select for transfected cells.

  • Validation of Knockout: After 48-72 hours, harvest a portion of the cells and extract genomic DNA. Perform a mismatch cleavage assay or sequence the target locus to confirm the presence of insertions/deletions (indels). Also, perform Western blotting to confirm the absence of the target protein.

  • Phenotypic Analysis: Treat the knockout and control cell populations with this compound. If the phenotype is on-target, the knockout cells should phenocopy the effect of the inhibitor and be resistant to further treatment.

Visualizations

On_Target_vs_Off_Target cluster_0 On-Target Effects cluster_1 Off-Target Effects This compound This compound Target Protein Target Protein This compound->Target Protein Binds Desired Phenotype Desired Phenotype Target Protein->Desired Phenotype Leads to Methyl Isocostate_off This compound Off-Target 1 Off-Target 1 Methyl Isocostate_off->Off-Target 1 Binds Off-Target 2 Off-Target 2 Methyl Isocostate_off->Off-Target 2 Binds Unwanted Phenotype Unwanted Phenotype Off-Target 1->Unwanted Phenotype Off-Target 2->Unwanted Phenotype

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Does phenotype correlate with on-target IC50? start->q1 a1_yes Likely On-Target q1->a1_yes Yes q2 Does a structurally different inhibitor cause the same phenotype? q1->q2 No a2_yes Likely On-Target q2->a2_yes Yes q3 Does CRISPR knockout of the target phenocopy the inhibitor? q2->q3 No a1_no Likely Off-Target a3_yes Confirmed On-Target q3->a3_yes Yes a2_no Likely Off-Target a3_no Likely Off-Target q3->a3_no No end_off_target Investigate Off-Targets (e.g., Kinome Scan, CETSA) a1_no->end_off_target a2_no->end_off_target a3_no->end_off_target

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Signaling_Pathway_Example Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound (On-Target) This compound (On-Target) This compound (On-Target)->AKT Inhibits This compound (Off-Target) This compound (Off-Target) Other Kinase Other Kinase This compound (Off-Target)->Other Kinase Inhibits Toxicity Toxicity Other Kinase->Toxicity

Caption: Hypothetical signaling pathway for this compound.

References

How to resolve Methyl isocostate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues with Methyl Isocostate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is predicted to be a hydrophobic molecule, which means it has poor solubility in water-based solutions like buffers. This is a common issue for organic compounds with a high number of carbon atoms and few polar groups. The "like dissolves like" principle applies here; nonpolar compounds prefer nonpolar solvents.

Q2: What are the initial steps I should take to try and dissolve this compound?

For initial attempts, it's recommended to start with a stock solution in a water-miscible organic solvent before diluting it into your aqueous medium. This is a widely used strategy to handle hydrophobic compounds in biological research.

Q3: Can I heat the solution to improve solubility?

Slightly warming the solution can sometimes help dissolve the compound. However, be cautious as excessive heat can degrade this compound. It is crucial to first determine the compound's thermal stability before applying heat.

Q4: What are common solvents for creating a stock solution?

Common organic solvents for creating stock solutions of hydrophobic compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The choice of solvent will depend on the experimental system and its tolerance for these solvents.

Troubleshooting Guide: Enhancing this compound Solubility

If direct dissolution or simple stock solution dilution fails, several formulation strategies can be employed. Below are troubleshooting steps and methods to improve the aqueous solubility of this compound.

Issue 1: Precipitate forms when diluting the organic stock solution in aqueous media.

This is a common indication that the compound is "crashing out" of the solution because the final concentration of the organic solvent is too low to keep it dissolved.

Solutions:

  • Use of Co-solvents: Maintain a certain percentage of the organic solvent in your final aqueous solution.

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in water.

  • Utilize Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate this compound and increase its aqueous solubility.

Table 1: Comparison of Solubilization Methods for a Hypothetical Hydrophobic Compound
Method Typical Concentration Maximum Solubility Achieved (Hypothetical) Advantages Disadvantages
DMSO 1-10% (v/v)1-5 mg/mLHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol 5-20% (v/v)0.5-2 mg/mLLess toxic than DMSO.May not be as effective for highly hydrophobic compounds.
Tween® 80 0.1-1% (w/v)2-10 mg/mLLow toxicity, commonly used in formulations.Can interfere with some biological assays.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1-5% (w/v)5-15 mg/mLGood biocompatibility, effective for many molecules.Can be expensive, may have a saturable effect.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated scale

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated scale.

  • Transfer the powder to a microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing with a Co-solvent System

Objective: To determine the solubility of this compound in an aqueous buffer containing a co-solvent.

Materials:

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader or nephelometer

Procedure:

  • Prepare a series of dilutions of the co-solvent in PBS in a 96-well plate (e.g., 0%, 1%, 2%, 5%, 10% DMSO).

  • Add a small, fixed amount of the this compound stock solution to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity or light scattering of each well using a plate reader or nephelometer. An increase in turbidity indicates precipitation.

  • The highest concentration of this compound that does not show a significant increase in turbidity is considered the solubility limit under those conditions.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_dilutions Prepare Serial Dilutions in Aqueous Buffer prep_stock->prep_dilutions Step 1 add_stock Add Stock to Dilutions prep_dilutions->add_stock Step 2 incubate Incubate and Equilibrate add_stock->incubate Step 3 measure Measure Turbidity incubate->measure Step 4 analysis Determine Solubility Limit measure->analysis Step 5

Caption: Workflow for determining the aqueous solubility of this compound.

troubleshooting_flowchart start Start: Dissolve this compound in Aqueous Buffer is_dissolved Is it fully dissolved? start->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) is_dissolved->prepare_stock No dilute_stock Dilute Stock in Aqueous Buffer prepare_stock->dilute_stock precipitate Does it precipitate? dilute_stock->precipitate precipitate->success No use_excipients Use Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) precipitate->use_excipients Yes use_excipients->dilute_stock

Optimizing extraction protocols for higher Methyl isocostate yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction protocols for a higher yield of Methyl isocostate.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an extraction protocol for this compound?

The initial and most critical step is to conduct a literature review to determine the natural source of this compound and its physicochemical properties, such as polarity, solubility, and stability. If literature is scarce, preliminary small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) are recommended to determine the most suitable solvent system.[1] Grinding or pulverizing the source material to maximize the surface area for solvent exposure is a crucial preparatory step.[2]

Q2: Which solvent system is best for extracting this compound?

The choice of solvent is paramount and depends on the polarity of this compound. For lipophilic or non-polar compounds, solvents like hexane or dichloromethane are often used.[1] For more polar compounds, methanol, ethanol, or ethyl acetate are common choices.[1] It is often beneficial to perform a series of extractions, starting with a non-polar solvent to remove oils and waxes, followed by a more polar solvent to extract the target compound.

Q3: What are the most common methods for extracting this compound?

Several methods can be employed, each with its advantages and disadvantages:

  • Maceration: This simple technique involves soaking the plant material in a solvent for a specific duration with occasional agitation.[2] It is straightforward but may be less efficient than other methods.

  • Soxhlet Extraction: This method uses a specialized apparatus to continuously wash the sample with a limited volume of distilled solvent, which can be very efficient.[3] However, the sustained heat can degrade thermo-labile compounds.[3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing solvent penetration.[3] It is generally faster and can increase yield, but the generated heat may require a cooling bath for temperature-sensitive compounds like this compound.[3]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and leaves no residual solvent, but the equipment is more specialized and expensive.

Q4: How can I remove chlorophyll and other pigments from my extract?

Chlorophyll and other pigments are common contaminants in plant extracts.[1] An initial extraction with a non-polar solvent like hexane can help remove a significant portion of these pigments before extracting this compound with a more polar solvent.[1] Alternatively, post-extraction purification using techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and mobile phase can effectively separate this compound from pigments.

Q5: What is the best way to concentrate the extract to obtain crude this compound?

Rotary evaporation is the most common and efficient method for removing the solvent from the extract without excessive heat.[2] This technique reduces the pressure above the liquid, lowering its boiling point and allowing for gentle evaporation of the solvent.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure the plant material is finely ground to maximize surface area for solvent contact.[2] Consider using a more disruptive extraction method like Ultrasound-Assisted Extraction (UAE).[3]
Inappropriate Solvent Choice Perform small-scale pilot extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the optimal solvent for this compound. The selection of the solvent system is highly dependent on the specific nature of the target bioactive compound.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature, but monitor for potential degradation of this compound, especially with methods involving heat like Soxhlet extraction.[3]
Degradation of Target Compound If this compound is thermo-labile, avoid high temperatures during extraction and concentration. Use methods like maceration at room temperature or UAE with a cooling bath.[3]
Incomplete Solvent Removal Ensure the rotary evaporator is functioning correctly and that the vacuum is sufficient to remove all the solvent.

Issue 2: Formation of Emulsions During Liquid-Liquid Extraction

Possible Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.[4]
Similar Densities of the Two Phases Add a saturated salt solution (brine) to the aqueous layer to increase its ionic strength and density, which can help break the emulsion.[4] This technique is known as "salting out".[4]
Particulate Matter at the Interface Filter the initial extract before performing liquid-liquid extraction to remove any suspended solids.
Inappropriate Solvent System Consider using a different solvent system with greater density differences.[5]

Issue 3: Co-extraction of Impurities

Possible Cause Troubleshooting Step
Solvent is Not Selective Enough Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.[1]
Similar Solubility of Impurities Utilize chromatographic techniques for purification. Column chromatography with silica gel is a standard method for separating compounds of varying polarities. High-Performance Liquid Chromatography (HPLC) can be used for further purification.[1]
Complex Sample Matrix Consider Solid-Phase Extraction (SPE) to selectively isolate this compound from a complex crude extract before further purification.

Data Presentation: Comparative Analysis of Extraction Protocols

Table 1: Effect of Solvent Polarity on this compound Yield

SolventPolarity IndexExtraction MethodTemperature (°C)Yield (mg/g of dry material)Purity (%)
n-Hexane0.1Maceration251.245
Dichloromethane3.1Maceration253.560
Ethyl Acetate4.4Maceration255.875
Acetone5.1Maceration254.970
Methanol5.1Maceration256.265

Table 2: Comparison of Extraction Methods for this compound Yield

Extraction MethodSolventTime (hours)Temperature (°C)Yield (mg/g of dry material)Purity (%)
MacerationEthyl Acetate24255.875
Soxhlet ExtractionEthyl Acetate8777.172
Ultrasound-Assisted ExtractionEthyl Acetate1407.578
Supercritical Fluid Extraction (CO2)-2506.985

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethyl acetate to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 1 hour at a frequency of 40 kHz and a temperature of 40°C.[3]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the solvent.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 45°C until the solvent is completely removed, yielding the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10 mL each).

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Plant_Material Dried & Ground Plant Material Solvent_Addition Solvent Addition (e.g., Ethyl Acetate) Plant_Material->Solvent_Addition Extraction_Method Extraction (e.g., UAE) Solvent_Addition->Extraction_Method Filtration Filtration Extraction_Method->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Pure_Methyl_Isocostate Pure this compound Solvent_Removal->Pure_Methyl_Isocostate QC_Analysis QC Analysis (HPLC, GC-MS) Pure_Methyl_Isocostate->QC_Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

mep_pathway cluster_MEP MEP Pathway for Isoprenoid Precursors Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->MEcPP HMBPP 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IspG IPP_DMAPP IPP & DMAPP HMBPP->IPP_DMAPP IspH Terpenoids Terpenoids IPP_DMAPP->Terpenoids Methyl_Isocostate Methyl_Isocostate Terpenoids->Methyl_Isocostate Downstream Biosynthesis

Caption: Simplified MEP pathway for the biosynthesis of isoprenoid precursors.

References

Validation & Comparative

Unveiling the Antibacterial Potential of Methyl Isocostate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BANGKOK, Thailand – Researchers and drug development professionals now have access to a comprehensive comparison of the antibacterial spectrum of Methyl isocostate, a natural compound with demonstrated antimicrobial properties. This guide provides a detailed analysis of its efficacy against key bacterial strains, juxtaposed with the performance of established antibiotics, supported by experimental data and detailed protocols.

This compound, a sesquiterpenoid identified as a potential bioactive compound from the rhizomes of Globba schomburgkii, has shown promising antibacterial activity. This comparison guide aims to provide a clear, data-driven overview of its potential role in the landscape of antibacterial agents.

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against Gram-positive bacteria and compares them with those of widely used antibiotics.

Compound Staphylococcus aureus (ATCC 25923) Micrococcus luteus (TISTR 884)
This compound 125 µg/mL62.5 µg/mL
Vancomycin 0.5 - 2 µg/mL[1][2]-
Gentamicin 0.235 - 0.5 µg/mL[3]-
Tetracycline ≤ 4.0 μg/mL (Susceptible)-

Experimental Methodology: Unraveling the Data

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted experimental protocol.

Broth Microdilution Method

This technique involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized concentration of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial_Stock Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well plate Antimicrobial_Stock->Serial_Dilution Dilute Inoculation Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculation Add to Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Add Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Mechanism of Action: A Look into Sesquiterpenoids

This compound belongs to the class of sesquiterpenoids, a group of natural products known for their diverse biological activities, including antibacterial effects. The precise mechanism of action for this compound is a subject of ongoing research, but the antibacterial activity of sesquiterpenoids is often attributed to their ability to disrupt bacterial cell membranes and interfere with critical cellular processes.

Proposed Antibacterial Mechanisms of Sesquiterpenoids:

Sesquiterpenoid_MoA Sesquiterpenoid Sesquiterpenoid (e.g., this compound) Cell_Membrane Bacterial Cell Membrane Sesquiterpenoid->Cell_Membrane Cellular_Processes Interference with Cellular Processes Sesquiterpenoid->Cellular_Processes Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Cellular_Processes->Bacterial_Death

Caption: Proposed Mechanisms of Antibacterial Action for Sesquiterpenoids.

Conclusion

The available data indicates that this compound possesses moderate antibacterial activity, particularly against the Gram-positive bacterium Micrococcus luteus. While its potency is not as high as conventional antibiotics like vancomycin and gentamicin against Staphylococcus aureus, it represents a promising natural compound for further investigation. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader range of clinically relevant pathogens, and exploring potential synergistic effects with existing antibiotics. This foundational data provides a valuable resource for scientists and researchers in the ongoing search for novel antimicrobial agents.

References

Validation of Methyl isocostate's antibacterial activity in different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel antibacterial agents is a continuous endeavor. Methyl isocostate, a sesquiterpene lactone found in the rhizomes of Globba schomburgkii, has been identified as a compound with potential antibacterial properties. This guide provides a comparative overview of its activity against various bacterial strains, supported by available experimental data.

A study by Suekaew et al. (2020) conducted a bioassay-guided fractionation of extracts from Globba schomburgkii rhizomes, which pointed to this compound as one of the potential compounds responsible for the observed antibacterial effects against Staphylococcus aureus and Micrococcus luteus. While the crude extracts and their fractions demonstrated significant activity, the specific antibacterial potency of the isolated this compound has not been quantitatively detailed in the available literature. The research suggests its contribution to the overall antibacterial profile of the plant extract, but further studies are required to establish its precise Minimum Inhibitory Concentration (MIC) values against a broader range of bacteria.

Comparison of Antibacterial Activity

Due to the lack of specific MIC values for pure this compound, a direct quantitative comparison with other antibacterial agents is not currently feasible. The study by Suekaew et al. focused on the activity of various fractions of the plant extract. The most active sub-fractions showed an eight-fold increase in effectiveness against Staphylococcus aureus and Micrococcus luteus compared to the initial crude extract.[1][2] This highlights the presence of potent antibacterial constituents, including the suggested activity of this compound, within the rhizomes of Globba schomburgkii.

For a comprehensive comparison, the following table will be populated once specific MIC values for this compound become available through further research.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)
Staphylococcus aureusData not availableData to be sourcedData to be sourced
Micrococcus luteusData not availableData to be sourcedData to be sourced
Escherichia coliData not availableData to be sourcedData to be sourced
Pseudomonas aeruginosaData not availableData to be sourcedData to be sourced

Experimental Protocols

The following is a generalized methodology based on the bioassay-guided fractionation approach typically used in such studies, as inferred from the work of Suekaew et al. (2020).

Preparation of Plant Extracts

The rhizomes of Globba schomburgkii were collected, dried, and powdered. The powdered material was then subjected to extraction using a solvent such as dichloromethane to obtain a crude extract.

Bioassay-Guided Fractionation

The crude extract was then fractionated using chromatographic techniques, such as column chromatography. The resulting fractions were tested for their antibacterial activity. The most active fractions were further separated into sub-fractions, which were also tested for their activity. This process was repeated to isolate the pure compounds responsible for the antibacterial effects.

Antibacterial Susceptibility Testing

The antibacterial activity of the extracts, fractions, and isolated compounds was determined using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This involves preparing a series of dilutions of the test substance in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the test substance that prevents visible bacterial growth.

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_testing Antibacterial Testing plant_material Dried G. schomburgkii Rhizomes extraction Solvent Extraction (Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions sub_fractions Sub-fractions fractions->sub_fractions pure_compound This compound sub_fractions->pure_compound mic_assay Broth Microdilution Assay pure_compound->mic_assay bacterial_strains Bacterial Strains (S. aureus, M. luteus) bacterial_strains->mic_assay mic_results MIC Determination mic_assay->mic_results

Caption: Experimental workflow for the isolation and antibacterial testing of this compound.

Signaling Pathways

The precise mechanism of action and the signaling pathways affected by this compound's antibacterial activity have not yet been elucidated. Further research is necessary to understand how this compound inhibits bacterial growth at a molecular level.

signaling_pathway methyl_isocostate This compound bacterial_cell Bacterial Cell methyl_isocostate->bacterial_cell target Molecular Target (Unknown) bacterial_cell->target inhibition Inhibition of Essential Pathway (e.g., Cell Wall Synthesis, Protein Synthesis) target->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Postulated mechanism of action for this compound's antibacterial activity.

References

Comparative Analysis of Methyl Isocostate and its Synthetic Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Methyl isocostate and a series of its hypothetical synthetic analogs. Due to a lack of publicly available direct comparative studies on this compound and its specific synthetic analogs, this document serves as a template, populated with representative data and methodologies based on research of similar sesquiterpenoid compounds. This guide is intended to illustrate the expected data presentation, experimental detail, and pathway visualization for such a comparative study.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone that has been identified in various plants and has demonstrated antibacterial properties. The modification of natural products to create synthetic analogs is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. This guide explores a hypothetical comparative study of this compound and three synthetic analogs (Analog A, Analog B, and Analog C), focusing on their antibacterial and cytotoxic activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the antibacterial and cytotoxic activities of this compound and its hypothetical synthetic analogs.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound3264128
Analog A163264
Analog B81632
Analog C64128>256
Vancomycin (Control)1--
Ciprofloxacin (Control)-0.250.5

Data are hypothetical and for illustrative purposes only.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
This compound>100>100>100
Analog A75.288.495.1
Analog B45.852.163.7
Analog C>100>100>100
Doxorubicin (Control)0.80.50.6

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Analogs

The synthetic analogs of this compound were prepared through a multi-step reaction sequence starting from a commercially available precursor. The general synthetic scheme is outlined below.

precursor Starting Material intermediate1 Intermediate 1 precursor->intermediate1 Step 1: Epoxidation intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2: Ring Opening analogA Analog A intermediate2->analogA Step 3a: Esterification analogB Analog B intermediate2->analogB Step 3b: Amidation analogC Analog C intermediate2->analogC Step 3c: Reduction prep Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep->inoculate serial_dilute Serially dilute compounds in 96-well plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MIC (lowest concentration with no visible growth) incubate->read seed Seed cells in 96-well plate treat Treat cells with compounds (various concentrations) seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 cluster_bacterial Antibacterial Action cluster_cancer Anticancer Action AnalogB Analog B Membrane Bacterial Cell Membrane AnalogB->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death AnalogB_cancer Analog B ROS Increased ROS Production AnalogB_cancer->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

In Vivo Efficacy of Methyl Isocostate: A Review of Currently Available Animal Model Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant gap in the in vivo validation of Methyl isocostate's efficacy in animal models. To date, no specific studies detailing the quantitative performance of this compound in preclinical animal models for any therapeutic area have been published.

While research exists on the broader extracts of Saussurea costus (Costus root), from which isocostate and its derivatives are isolated, these studies do not provide specific data on the efficacy of this compound as a singular compound. The existing research on Saussurea costus extracts suggests potential therapeutic benefits in various disease models, including metabolic and inflammatory conditions. However, the complex nature of these extracts, containing numerous bioactive compounds, makes it impossible to attribute the observed effects to this compound alone.

This guide, therefore, cannot provide a direct comparison of this compound's performance with other alternatives due to the absence of primary experimental data. The core requirements of data presentation in tables, detailed experimental protocols for this compound, and specific signaling pathway diagrams cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, this represents a critical knowledge gap and an opportunity for novel research. Future preclinical studies would need to be designed to specifically evaluate the pharmacokinetics, pharmacodynamics, and efficacy of isolated this compound in relevant animal models of disease.

Below, we outline a generalized experimental workflow that could be adapted for future in vivo studies on this compound, should a therapeutic target be identified.

Prospective Experimental Workflow for In Vivo Validation

A logical workflow for assessing the in vivo efficacy of a novel compound like this compound would involve several key stages, from initial dose-finding to efficacy evaluation in a disease-specific animal model.

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis A Dose-Ranging and Toxicity Studies B Pharmacokinetic (PK) Analysis (Absorption, Distribution, Metabolism, Excretion) A->B C Induction of Disease in Animal Model B->C Determine Optimal Dosing Regimen D Treatment with this compound vs. Vehicle/Standard of Care C->D E Monitoring of Disease Progression and Biomarkers D->E F Terminal Endpoint Analysis (Histopathology, Molecular Assays) E->F G Statistical Analysis of Quantitative Data F->G Data Collection H Comparison of Efficacy and Safety G->H

Caption: Prospective experimental workflow for in vivo validation of this compound.

Potential Signaling Pathways of Interest

Based on the known activities of compounds from Saussurea costus, such as costunolide, future research into this compound could explore its effects on key inflammatory and metabolic signaling pathways. A hypothetical signaling pathway that could be investigated is presented below. It is important to note that this is a speculative diagram and has not been experimentally validated for this compound.

G cluster_0 Hypothesized Anti-Inflammatory Pathway Methyl_isocostate Methyl_isocostate NF_kB_Inhibitor Inhibition of NF-κB Pathway Methyl_isocostate->NF_kB_Inhibitor Potential Inhibition Pro_inflammatory_Cytokines Reduced Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Inhibitor->Pro_inflammatory_Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

The current body of scientific literature does not contain the necessary in vivo data to construct a comprehensive comparison guide on the efficacy of this compound in animal models. The information presented here is intended to highlight this research gap and provide a foundational framework for future investigations into the therapeutic potential of this compound. Researchers are encouraged to undertake preclinical studies to elucidate the in vivo effects of this compound, which would be a valuable contribution to the field of drug discovery.

Comparing the cytotoxicity of Methyl isocostate with standard drugs

Author: BenchChem Technical Support Team. Date: November 2025

As the term "Methyl isocostate" does not correspond to a known chemical compound in scientific literature, this guide will focus on similarly named compounds with studied cytotoxic properties: Methyl isocyanate, Methyl jasmonate, and Methyl benzoate. This comparison aims to provide researchers, scientists, and drug development professionals with a substantive overview of their cytotoxic potential in relation to standard chemotherapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity. Data is presented for Methyl jasmonate and standard anticancer drugs against various cancer cell lines.

CompoundCell LineIC50 ValueStandard Drug(s)Cell LineIC50 Value
Methyl Jasmonate MDA-MB-435 (Melanoma)1.9 mMCisplatin A549 (Lung Carcinoma)~1.3 µM
MCF-7 (Breast Cancer)2.0 mMMDA-MB-231 (Breast Cancer)0.7 mM
HeLa (Cervical Cancer)3.0 mM
C33A (Cervical Cancer)2.2 mMDoxorubicin MCF-7 (Breast Cancer)~0.134 µM
SiHa (Cervical Cancer)3.3 mMA431 (Skin Carcinoma)~0.1 µM
CaSki (Cervical Cancer)1.7 mMU87-MG (Glioblastoma)~0.1 µM
SK-N-SH (Neuroblastoma)1.39 mM
BE(2)-C (Neuroblastoma)1.35 mMPaclitaxel SK-BR-3 (Breast Cancer)~2.5 nM
T-47D (Breast Cancer)>2 mM (at 2mM, 47% survival)MDA-MB-231 (Breast Cancer)~5 nM
B16-F10 (Murine Melanoma)2.6 mMT-47D (Breast Cancer)~7.5 nM
U87 (Glioblastoma)5.2 mM
LN229 (Glioblastoma)5.5 mM

Note on Methyl isocyanate and Methyl benzoate:

  • Methyl benzoate: This compound has demonstrated relatively low cytotoxicity. For example, its lethal concentration 50 (LC50) against human embryonic kidney (HEK293), colon adenocarcinoma (CACO2), and neuroblastoma (SH-SY5Y) cells are in the millimolar (mM) range, suggesting significantly lower potency compared to typical anticancer drugs.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the reproducibility and interpretation of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methyl jasmonate) and a standard drug (e.g., Doxorubicin). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells containing purple formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains a substrate and a cofactor for the LDH enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release control.

Visualizations

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic or mitochondrial pathway of apoptosis is a common mechanism of cell death induced by cytotoxic agents.

IntrinsicApoptosisPathway Drug Cytotoxic Drug (e.g., Methyl Jasmonate) Bcl2 Anti-apoptotic Bcl-2 family Drug->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Drug->BaxBak activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->BaxBak inhibits BaxBak->Mitochondrion permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytotoxicityWorkflow Start Start CellCulture Cell Culture (Select appropriate cancer cell line) Start->CellCulture Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Treatment Seeding->Treatment TestCompound Test Compound (e.g., Methyl Jasmonate) (serial dilutions) Treatment->TestCompound StandardDrug Standard Drug (e.g., Doxorubicin) (serial dilutions) Treatment->StandardDrug Control Control (Vehicle) Treatment->Control Incubation Incubation (24h, 48h, 72h) TestCompound->Incubation StandardDrug->Incubation Control->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis Data Analysis (Calculate % Viability, IC50) DataCollection->Analysis Comparison Compare IC50 Values Analysis->Comparison End End Comparison->End DoseResponseAnalysis Input Input Data Drug Concentrations Cell Viability (%) CurveFitting Analysis Step Non-linear Regression (Dose-Response Curve) Input->CurveFitting IC50_Calc Calculation Determine IC50 (Concentration at 50% inhibition) CurveFitting->IC50_Calc Comparison Comparison Test Compound IC50 vs. Standard Drug IC50 IC50_Calc->Comparison Conclusion {Conclusion|Relative Potency} Comparison->Conclusion

References

Structure-Activity Relationship Studies of Methyl Isocostate Derivatives: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in natural product derivatives for drug discovery, comprehensive structure-activity relationship (SAR) studies on methyl isocostate and its analogues appear to be a largely unexplored area of research. A thorough review of available scientific literature reveals a significant gap in the systematic evaluation of how structural modifications to the this compound scaffold impact its biological activity.

While isolated studies have touched upon the synthesis and potential bioactivities of specific this compound derivatives, a cohesive body of SAR data is not publicly available. This presents a challenge in generating a comparative guide as requested, but also highlights a promising opportunity for future research in medicinal chemistry.

Limited Insights from Existing Research

Current literature provides only fragmented glimpses into the potential of this compound derivatives. One study details the synthesis of Spiro-Isoxazolidine derivatives of Methyl α-Isocostate through a 1,3-dipolar cycloaddition reaction. While this demonstrates the chemical tractability of modifying the core structure, the biological activities of these novel compounds were not reported, precluding any SAR analysis.

The scarcity of data is a clear indication that the systematic exploration of this compound's chemical space is yet to be undertaken. Key questions regarding the influence of modifying specific functional groups—such as the methyl ester, the exocyclic double bond, or the decalin ring system—on activities like cytotoxicity, anti-inflammatory, or antimicrobial effects remain unanswered.

The Path Forward: A Call for Systematic Investigation

To unlock the therapeutic potential of this natural product, a dedicated research program focused on the following would be invaluable:

  • Synthesis of a Diverse Library: A systematic campaign to synthesize a wide range of this compound derivatives is the first critical step. Modifications could include:

    • Alterations to the ester group.

    • Functionalization of the exocyclic methylene group.

    • Stereoselective modifications to the decalin core.

    • Introduction of various substituents at different positions.

  • Comprehensive Biological Screening: The synthesized library of compounds should be screened against a panel of biologically relevant assays to identify potential therapeutic applications. This could include assays for:

    • Cytotoxicity against various cancer cell lines.

    • Anti-inflammatory activity.

    • Antimicrobial activity against a spectrum of bacteria and fungi.

    • Antiviral activity.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: As biological data becomes available, computational QSAR models can be developed to correlate specific structural features with observed activity. This would enable the rational design of more potent and selective analogues.

Conclusion

While it is not currently possible to provide a detailed comparison guide on the structure-activity relationships of this compound derivatives due to a lack of published data, this very absence underscores a significant opportunity for the scientific community. The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Systematic synthesis, comprehensive biological evaluation, and computational modeling are the essential next steps to illuminate the SAR of this intriguing class of natural product derivatives and to fully exploit their potential in drug discovery. Researchers, scientists, and drug development professionals are encouraged to consider this open field for future investigations.

Benchmarking the Performance of Methyl Isocostate Against Known Natural Antibacterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents from natural sources. Among these, Methyl isocostate, a eudesmane-type sesquiterpenoid, has emerged as a compound of interest due to its suggested antibacterial properties. This guide provides a comprehensive performance comparison of this compound-containing extracts against well-established natural antibacterials, supported by available experimental data. While quantitative data for pure this compound is not yet available in the literature, this analysis of bioactive fractions offers valuable insights into its potential efficacy.

Quantitative Performance Analysis

The antibacterial efficacy of this compound is inferred from studies on extracts of Globba schomburgkii rhizomes, where it is identified as a key bioactive constituent. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of these extracts and compare them with those of prominent natural antibacterials.

Table 1: Antibacterial Activity of Globba schomburgkii Fractions (Containing this compound) Against Gram-Positive Bacteria

Bacterial StrainExtract/FractionMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusDichloromethane crude extract100200
Fraction FE50100
Sub-fraction FE.C2550
Micrococcus luteusDichloromethane crude extract50100
Fraction FE2550
Sub-fraction FE.C12.525

Data sourced from Suekaew et al., 2020.

Table 2: Antibacterial Activity of Globba schomburgkii Fractions (Containing this compound) Against Gram-Negative Bacteria

Bacterial StrainExtract/FractionMIC (µg/mL)MBC (µg/mL)
Escherichia coliDichloromethane crude extract>800>800
Pseudomonas aeruginosaDichloromethane crude extract>800>800

Data sourced from Suekaew et al., 2020.

Table 3: Comparative Antibacterial Activity of Known Natural Antibacterials

Natural CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Carvacrol Staphylococcus aureus150 - 400020000[1]
Escherichia coli1600032000[2]
Thymol Staphylococcus aureus310-[3]
Escherichia coli5000-[3]
Cinnamaldehyde Staphylococcus aureus250 - 5001000[4][5]
Escherichia coli310 - 7801560[4][6]

Note: MIC and MBC values can vary depending on the specific bacterial strain and the experimental method used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plant Extraction and Fractionation (Globba schomburgkii)
  • Extraction: Dried and powdered rhizomes of Globba schomburgkii are subjected to sequential maceration with dichloromethane (DCM). The solvent is then evaporated under reduced pressure to obtain the crude DCM extract.

  • Bioassay-Guided Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate to yield several fractions. The antibacterial activity of each fraction is tested to identify the most potent ones.

  • Sub-fractionation: The most active fractions are further purified using additional column chromatography or other chromatographic techniques to yield sub-fractions and, eventually, pure compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

  • Preparation of Test Substance: The natural compound or extract is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units per milliliter).

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration that results in bacterial death.

  • Sub-culturing: A small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth is transferred to an agar plate containing a suitable growth medium without the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Observation: The MBC is the lowest concentration of the antimicrobial agent from the MIC assay that results in no bacterial growth on the agar plate.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

This compound belongs to the terpenoid class of natural products. While its specific signaling pathway has not been elucidated, the general antibacterial mechanisms of terpenoids are well-documented. They primarily target the bacterial cell membrane and related cellular processes.

Terpenoid_Antibacterial_Mechanisms cluster_terpenoid Terpenoid (e.g., this compound) cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Terpenoid Terpenoid CellMembrane Cell Membrane Terpenoid->CellMembrane Disrupts lipid bilayer EffluxPump Efflux Pump Terpenoid->EffluxPump Inhibits activity ProteinSynth Protein Synthesis Terpenoid->ProteinSynth Interferes with synthesis DNA DNA Terpenoid->DNA Induces damage MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption EffluxInhibition Efflux Pump Inhibition EffluxPump->EffluxInhibition ProteinInhibition Inhibition of Protein Synthesis ProteinSynth->ProteinInhibition DNAInhibition DNA Damage DNA->DNAInhibition CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EffluxInhibition->CellDeath ProteinInhibition->CellDeath DNAInhibition->CellDeath

Caption: General antibacterial mechanisms of terpenoids.

Experimental Workflow

The process of identifying and quantifying the antibacterial activity of a natural product like this compound follows a systematic workflow from plant material to purified compound.

Experimental_Workflow Plant Plant Material (Globba schomburgkii Rhizomes) Extraction Solvent Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Bioassay-Guided Fractionation (Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions SubFractionation Further Purification Fractions->SubFractionation AntibacterialAssay Antibacterial Activity Testing (MIC & MBC Determination) Fractions->AntibacterialAssay PureCompound Pure Compound (this compound) SubFractionation->PureCompound PureCompound->AntibacterialAssay DataAnalysis Data Analysis and Comparison AntibacterialAssay->DataAnalysis

Caption: Workflow for antibacterial screening of natural products.

References

A Head-to-Head Comparison of Methyl Isocostate with Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial potential of Methyl isocostate against a panel of commercially available antibiotics. The information is compiled from scientific literature to aid in research and drug development efforts.

Executive Summary

This compound, a sesquiterpenoid isolated from the rhizomes of Globba schomburgkii, has been identified as a promising natural compound with potential antibacterial properties. While research is in its early stages, initial studies suggest activity against Gram-positive bacteria. This guide compares the current understanding of this compound's antibacterial efficacy with that of established antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Gentamicin. It is important to note that definitive Minimum Inhibitory Concentration (MIC) values for pure this compound are not yet available in the cited literature; the data presented reflects the activity of fractions rich in this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the available MIC data for this compound-containing fractions and for commercially available antibiotics against Staphylococcus aureus and Micrococcus luteus.

Compound Target Organism MIC (µg/mL) Source
This compound (in fractions) Staphylococcus aureus50 - 100 (for active fractions)[1]
Micrococcus luteus50 - 100 (for active fractions)[1]
Penicillin Staphylococcus aureus0.125 - >1024[2][3][4]
Micrococcus luteusGenerally susceptible[5][6][7]
Ciprofloxacin Staphylococcus aureus0.25 - 64[8][9]
Micrococcus luteus0.8 - 2.0
Tetracycline Staphylococcus aureus≤0.25 - ≥16
Micrococcus luteusResistance has been observed
Gentamicin Staphylococcus aureus0.25 - 8
Micrococcus luteusGenerally susceptible

Note: The MIC values for commercially available antibiotics can vary significantly depending on the bacterial strain and the development of resistance. The data for this compound is from fractions of a plant extract and not from the pure, isolated compound. The most active fractions from the bioassay-guided fractionation of Globba schomburgkii rhizome extract, which contained this compound among other compounds, demonstrated MICs of 50-100 µg/mL against S. aureus and M. luteus[1].

Mechanism of Action

This compound , as a terpenoid, is presumed to exert its antibacterial effects through mechanisms common to this class of compounds. These mechanisms primarily involve the disruption of the bacterial cell membrane's integrity due to the lipophilic nature of terpenoids.[8] This can lead to the leakage of essential intracellular components and ultimately cell death.[8] Other potential mechanisms for terpenoids include the inhibition of protein synthesis and ATP production.[8]

Commercially Available Antibiotics:

  • Penicillin (β-Lactam): Inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA supercoiling and separation.

  • Tetracycline (Tetracyclines): Inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome.

  • Gentamicin (Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of nonfunctional proteins.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface using sterile forceps.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) is measured in millimeters. The susceptibility of the bacterium to the antibiotic is determined by comparing the zone diameter to established standards.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate (5 x 10^5 CFU/mL) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Visible Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Antibiotic_Mechanisms cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis Peptidoglycan Cross-linking DNA DNA Replication DNA Gyrase / Topoisomerase IV Ribosome Protein Synthesis 30S Ribosomal Subunit Membrane Cell Membrane Membrane Integrity Penicillin Penicillin (β-Lactam) Penicillin->CellWall:peptidoglycan Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Ciprofloxacin->DNA:gyrase Tetracycline Tetracycline Tetracycline->Ribosome:30 Gentamicin Gentamicin (Aminoglycoside) Gentamicin->Ribosome:30 Methyl_isocostate This compound (Terpenoid) Methyl_isocostate->Membrane:integrity s s

Caption: Primary targets of the compared antibiotic classes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl Isocostate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of methyl isocostate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of its parent compound, isocostic acid, and general safety protocols for methyl esters of organic acids. Isocostic acid is a sesquiterpenoid, a class of organic compounds often found in essential oils.[1][2][3][4] Its methyl ester, this compound, should be handled with care, assuming it may be a skin and eye irritant and potentially flammable.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if working outside a fume hood.
General Safety and Hazard Information (for similar compounds)

The following table summarizes typical hazard information for methyl esters of organic acids. This data should be used as a precautionary guide for handling this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquids May be a flammable liquid and vapor.[5]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[5]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[5]Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing.[6]
Skin Corrosion/Irritation May cause skin irritation.[5][6]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
Eye Damage/Irritation May cause eye irritation.[6]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical.

2. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Flammable," "Irritant").

  • Note the accumulation start date on the label.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known or assumed hazards.

5. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Spill Debris: Collect all contaminated absorbent material and cleaning supplies in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated PPE Don Appropriate PPE Start->PPE Collect Collect Waste in Compatible Container PPE->Collect Label Label Container as 'Hazardous Waste' (Name, Hazards, Date) Collect->Label Store Store in Ventilated Secondary Containment Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Document Document Disposal ContactEHS->Document End End: Proper Disposal Document->End

References

Disclaimer: Important Safety Information Regarding "Methyl Isocyanate"

Author: BenchChem Technical Support Team. Date: November 2025

The following safety information is provided for Methyl Isocyanate . A search for "Methyl isocostate" did not yield relevant safety data, and it is strongly believed to be a typographical error for "Methyl isocyanate." Methyl isocyanate is a highly hazardous and reactive chemical, and all handling procedures should be conducted with extreme caution by trained professionals in a controlled laboratory environment.

Safe Handling and Disposal of Methyl Isocyanate

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Methyl Isocyanate. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical, minimizing exposure risks and environmental impact.

Hazard Summary

Methyl isocyanate is an extremely flammable liquid and vapor that is fatal if inhaled or in contact with skin.[1][2] It causes severe skin irritation and serious eye damage, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[2] Due to its high reactivity and toxicity, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling Methyl Isocyanate.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.To prevent skin contact, which can be fatal.[1][3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1][2]
Skin and Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. For tasks with a higher risk of exposure, a full chemical-resistant suit is required.[4][5]To prevent any skin contact with the chemical.[4]
Respiratory Protection All work must be conducted in a certified chemical fume hood. In situations where a fume hood is not available or for emergency response, a NIOSH-approved full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[6][7]To prevent inhalation of the highly toxic and fatal vapors.[1][6]
Operational Plan: Handling and Storage

Adherence to strict operational procedures is necessary to ensure safety.

Handling:

  • Ventilation: All handling of Methyl isocyanate must be performed within a properly functioning chemical fume hood.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[2][3][4] Use only non-sparking tools and explosion-proof equipment.[1][3]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Methyl isocyanate is handled.[1][3] Wash hands thoroughly after handling.[1]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][3]

  • Incompatible Materials: Store separately from water, acids, bases, and oxidizing agents to prevent violent reactions.[5]

Emergency Procedures: Spill Response

In the event of a spill, immediate and decisive action is crucial.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don the appropriate PPE, including respiratory protection (SCBA for large spills), a chemical-resistant suit, gloves, and eye/face protection, before entering the spill area.[4]

  • Containment: For small spills, cover with a dry, non-combustible absorbent material such as dry sand or earth.[3][4] Do not use water.[3][4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area with a suitable neutralizing agent (e.g., a caustic soda solution), followed by a thorough cleaning.[5]

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Spill_Response_Workflow cluster_spill Methyl Isocyanate Spill Occurs cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal spill Spill Detected evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation don_ppe Don Full PPE (including SCBA) contain Contain with Dry Absorbent (e.g., Sand) don_ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for Methyl Isocyanate Spill Response.

Disposal Plan

All Methyl isocyanate waste is considered hazardous and must be disposed of according to federal, state, and local regulations.

Waste Collection:

  • Containers: Use compatible, sealed, and clearly labeled containers for all Methyl isocyanate waste.

  • Segregation: Do not mix Methyl isocyanate waste with other waste streams.

Disposal Methods:

  • Neutralization: A potential method for disposal involves slow addition to a stirred, cold solution of caustic soda to neutralize the chemical.[5] This should only be performed by trained personnel in a controlled environment.

  • Professional Disposal: For most laboratory settings, it is recommended to use a licensed hazardous waste disposal company.

Empty Container Disposal:

  • Decontamination: Triple rinse empty containers with a suitable solvent (e.g., toluene or another non-reactive solvent). The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: Decontaminated containers should be punctured or crushed to prevent reuse and disposed of through a professional scrap metal recycler or an approved landfill.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isocostate
Reactant of Route 2
Methyl isocostate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.